6-Bromo-1-(phenylsulfonyl)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPDYQYNRFWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447008 | |
| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679794-03-7 | |
| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole, a key intermediate in the development of various pharmacologically active molecules. This document details the established synthetic route, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound serves as a crucial building block in the synthesis of a wide range of biologically active compounds. The presence of the bromo substituent at the 6-position and the phenylsulfonyl group on the indole nitrogen provides two reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The phenylsulfonyl group acts as a protecting group for the indole nitrogen, enhancing its stability and modifying its reactivity, while also being removable under specific conditions.
Synthetic Pathway
The most common and direct method for the synthesis of this compound is the N-sulfonylation of 6-Bromo-1H-indole with benzenesulfonyl chloride. This reaction typically proceeds in the presence of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfur atom of the sulfonyl chloride.
A general schematic for this synthesis is presented below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
While a definitive, universally optimized protocol can vary based on laboratory-specific conditions and desired scale, the following represents a generalized yet detailed experimental procedure derived from common practices for N-sulfonylation of indoles.
Materials and Reagents
-
6-Bromo-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Reaction Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-1H-indole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Alternatively, a milder base like potassium carbonate (2-3 equivalents) can be used, often requiring higher reaction temperatures. Stir the mixture at 0 °C or room temperature until the evolution of hydrogen gas ceases (in the case of NaH), indicating the formation of the indole anion.
-
Sulfonylation: Slowly add benzenesulfonyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours).
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀BrNO₂S |
| Molecular Weight | 336.21 g/mol |
| Typical Yield | 70-90% |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available in searched literature |
Characterization Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the indole and phenylsulfonyl groups. |
| ¹³C NMR | Carbon signals corresponding to the indole and phenylsulfonyl moieties. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
| Infrared (IR) | Characteristic absorption bands for sulfonyl group (S=O stretching) and aromatic rings. |
Specific peak assignments would require experimental data from the synthesized compound.
Logical Relationships in Synthesis
The following diagram illustrates the logical flow and key decision points in the synthesis and purification process.
Caption: Logical workflow for the synthesis and purification.
Conclusion
This guide provides a detailed framework for the synthesis of this compound. The described N-sulfonylation reaction is a robust and efficient method for the preparation of this valuable intermediate. By following the outlined experimental protocols and purification techniques, researchers can reliably synthesize this compound for its application in the development of novel therapeutic agents. It is recommended that all procedures be carried out by trained personnel in a well-equipped chemical laboratory, adhering to all necessary safety precautions.
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic compound 6-Bromo-1-(phenylsulfonyl)-1H-indole. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its structural and chemical characteristics, alongside protocols for its synthesis and purification.
Core Physicochemical Properties
This compound, with the CAS number 679794-03-7, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a snapshot of its key molecular descriptors.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrNO₂S | PubChem[1] |
| Molecular Weight | 336.21 g/mol | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
Synthesis and Purification
The synthesis of this compound typically starts from the commercially available precursor, 6-bromoindole. The following experimental protocol outlines a general method for the synthesis and subsequent purification of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the N-sulfonylation of indoles.
Materials:
-
6-Bromoindole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromoindole (1.0 equivalent) in anhydrous THF dropwise.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.
-
Sulfonylation: Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction Progression: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Experimental Protocol: Purification by Recrystallization
For further purification, recrystallization can be performed.
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold methanol and dry them under vacuum.
Biological and Research Context
While specific biological activities for this compound are not extensively documented, the broader class of indole and N-phenylsulfonyl indole derivatives is of significant interest in medicinal chemistry.
Indole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The indole scaffold is a privileged structure in drug discovery due to its ability to mimic peptide structures and bind to various enzymes.
Derivatives of 1-(phenylsulfonyl)indole have been investigated for several therapeutic applications. Notably, some have shown inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. Furthermore, indole-based sulfonamides have been synthesized and evaluated as acetylcholinesterase inhibitors in the context of Alzheimer's disease research.[2]
The logical workflow for investigating the potential of a novel indole derivative like this compound in a drug discovery context is illustrated in the following diagram.
This workflow highlights the progression from the initial synthesis and purification of the compound to its biological evaluation and potential for further development as a therapeutic agent. Given the established biological potential of the indole scaffold, this compound represents a compound of interest for further investigation in various therapeutic areas.
References
Spectroscopic and Synthetic Profile of 6-Bromo-1-(phenylsulfonyl)-1H-indole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 6-Bromo-1-(phenylsulfonyl)-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed profile of this important indole derivative.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| Data not available in search results |
Note: Specific experimental data for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when available.
Synthetic Protocol
The synthesis of this compound is typically achieved through a two-step process involving the bromination of indole followed by N-sulfonylation.
Step 1: Synthesis of 6-Bromo-1H-indole
A common method for the regioselective bromination of indole at the C6 position involves the use of a suitable brominating agent in an appropriate solvent.
Experimental Protocol:
To a solution of indole in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 6-bromo-1H-indole.
Step 2: N-Sulfonylation of 6-Bromo-1H-indole
The N-sulfonylation of 6-bromo-1H-indole with benzenesulfonyl chloride introduces the phenylsulfonyl group onto the indole nitrogen.
Experimental Protocol:
To a solution of 6-bromo-1H-indole in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a base (e.g., sodium hydride, potassium carbonate) is added at a low temperature (e.g., 0 °C) to deprotonate the indole nitrogen. Benzenesulfonyl chloride is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide outlines the fundamental spectroscopic characteristics and a general synthetic route for this compound. While specific, experimentally determined spectral data were not available in the initial search, the provided framework and protocols offer a solid foundation for researchers working with this compound. The detailed methodologies and the illustrative workflow are designed to facilitate the synthesis and characterization of this and similar indole derivatives for applications in drug discovery and chemical research.
Unraveling the Molecular Mechanisms of 6-Bromo-1-(phenylsulfonyl)-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for 6-Bromo-1-(phenylsulfonyl)-1H-indole derivatives. This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anticancer, and antimicrobial effects. This document collates and synthesizes key findings from preclinical research, presenting detailed mechanistic insights, quantitative pharmacological data, and experimental protocols to support ongoing and future drug discovery and development efforts.
Neuroprotective Activity: 5-HT6 Receptor Antagonism and Cholinesterase Inhibition
A significant area of investigation for 1-(phenylsulfonyl)-1H-indole derivatives, including brominated analogs, is their potential in treating neurodegenerative disorders like Alzheimer's disease. The primary mechanisms of action in this context are the antagonism of the 5-hydroxytryptamine-6 (5-HT6) receptor and the inhibition of cholinesterases (Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE).
Mechanism of Action: Dual-Target Inhibition
Certain 1-(phenylsulfonyl)-1H-indole derivatives have been identified as multifunctional ligands capable of simultaneously targeting both the 5-HT6 receptor and cholinesterases.[1][2] The 5-HT6 receptor, almost exclusively expressed in the central nervous system, is a validated target for cognitive enhancement.[3] Its blockade is believed to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[1][3][4]
Simultaneously, the inhibition of AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, leads to increased acetylcholine levels in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.[1][5] The mechanism of cholinesterase inhibition by these derivatives can be either reversible or pseudo-irreversible, depending on the specific chemical modifications of the indole scaffold.[1][2]
Molecular docking studies suggest that the 1-(phenylsulfonyl)-1H-indole moiety is crucial for binding to the 5-HT6 receptor, often forming a salt bridge with key aspartate residues.[6] For cholinesterase inhibition, derivatives incorporating a tacrine fragment have shown potent reversible inhibition of both AChE and BChE, while those with a rivastigmine-derived carbamate fragment exhibit selective, pseudo-irreversible inhibition of BChE.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory activities of selected 1-(phenylsulfonyl)-1H-indole derivatives against 5-HT6 receptors and cholinesterases.
Table 1: 5-HT6 Receptor Binding Affinity of 1-(Phenylsulfonyl)-1H-indole Derivatives
| Compound | Ki (nM) |
| Derivative 17 | 13 |
| Derivative 35 | 15 |
| 5g | 1 |
| 8t | 3.7 |
| 8u | 5.7 |
Data sourced from multiple studies.[1][7][8]
Table 2: Cholinesterase Inhibitory Activity of 1-(Phenylsulfonyl)-1H-indole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |
| Derivative 17 | AChE | 8 | Reversible |
| BChE | 24 | Reversible | |
| Derivative 35 | BChE | 455 | Pseudo-irreversible |
Data for compounds 17 and 35.[1]
Experimental Protocols
A standard radioligand binding assay is employed to determine the affinity of the compounds for the 5-HT6 receptor.[6]
Experimental Workflow: 5-HT6 Receptor Binding Assay
Caption: Workflow for determining 5-HT6 receptor binding affinity.
The inhibitory potency against AChE and BChE is determined using a spectrophotometric method developed by Ellman.[6]
Experimental Workflow: Cholinesterase Inhibition Assay
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
Anticancer Activity
Indole derivatives, as a class, are well-recognized for their anticancer properties, and this compound derivatives are emerging as promising candidates in this area.[9][10] The primary mechanisms implicated in their anticancer effects are the induction of apoptosis and the inhibition of tubulin polymerization.
Mechanism of Action: Apoptosis Induction and Tubulin Polymerization Inhibition
Apoptosis Induction: Several studies on related indole derivatives have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells.[11][12][13] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute cell death.[12][14]
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by indole derivatives.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs.[9][15] Certain indole derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]
Quantitative Anticancer Data
While specific IC50 values for this compound derivatives are not extensively reported in the public domain, closely related indole derivatives have demonstrated potent anticancer activity.
Table 3: In Vitro Anticancer Activity of Related Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Indole-based Tubulin Inhibitor | MCF-7 | 0.0045 |
| 6,7-Annulated-4-substituted Indole | L1210 | 0.5 - 4.0 |
| Indole-based EGFR/COX-2 Inhibitor (2e) | HCT116 | 6.43 |
| A549 | 9.62 | |
| A375 | 8.07 |
Data compiled from various studies on indole derivatives.[15][17][18]
Experimental Protocols
This assay monitors the effect of test compounds on the assembly of purified tubulin into microtubules.[5][10]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Antimicrobial Activity
Certain 6-bromoindole derivatives have demonstrated promising antimicrobial properties. The primary mechanism of action against bacteria appears to be the disruption of the cell membrane.
Mechanism of Action: Membrane Disruption
Studies on 6-bromoindolglyoxylamido derivatives have shown that their antimicrobial effect is attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[6] This disruption of the bacterial membrane integrity leads to leakage of cellular contents and ultimately cell death.
Logical Relationship: Antimicrobial Mechanism
Caption: Mechanism of antimicrobial action via membrane disruption.
Conclusion
This compound derivatives represent a versatile chemical scaffold with a wide range of therapeutic potentials. Their mechanisms of action are multifaceted, targeting key proteins and pathways involved in neurodegeneration, cancer, and microbial infections. The dual-targeting ability of some derivatives as 5-HT6 receptor antagonists and cholinesterase inhibitors highlights their promise for the treatment of complex neurological disorders. Furthermore, their capacity to induce apoptosis, inhibit tubulin polymerization, and disrupt microbial membranes underscores their potential as anticancer and antimicrobial agents. Further research, including in vivo efficacy studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Jagiellonian University Repository [ruj.uj.edu.pl]
- 7. 4-(2-Aminoethoxy)-N-(phenylsulfonyl)indoles as novel 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 13. Frontiers | Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review [frontiersin.org]
- 14. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Overview of the Potential Biological Activity of 6-Bromo-1-(phenylsulfonyl)-1H-indole
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the biological characterization of 6-Bromo-1-(phenylsulfonyl)-1H-indole . There is no specific data on its biological activity, quantitative metrics such as IC50 values, or detailed experimental protocols directly pertaining to this compound.
This technical guide, therefore, aims to provide a predictive overview for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally analogous compounds. The information presented herein is based on the activities of other brominated indoles and indole sulfonamides and should be considered as a guide for potential future investigations of this compound. All quantitative data and experimental protocols are derived from studies on these related, but distinct, chemical entities.
Potential Biological Activities
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The addition of a bromine atom and a phenylsulfonyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent indole molecule. Based on the activities of related compounds, this compound may exhibit the following biological activities:
-
Anticancer Activity: Many indole derivatives, including those with bromo and sulfonyl substitutions, have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cell signaling pathways or the disruption of cellular processes like microtubule formation.
-
Antimicrobial Activity: Brominated indoles have been identified as having activity against a range of bacterial and fungal pathogens. The presence of the lipophilic bromine atom can enhance membrane permeability, a crucial factor for antimicrobial efficacy.
-
Enzyme Inhibition: The phenylsulfonyl group can act as a hinge-binding motif in many enzyme active sites, particularly kinases. Therefore, this compound could potentially act as an inhibitor of various enzymes involved in disease pathogenesis.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative biological activity data for compounds structurally related to this compound. It is crucial to reiterate that this data is not for the target compound itself but for its analogs.
Table 1: Anticancer Activity of Related Indole Sulfonamide Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Sulfonamide Analog A | Human Breast (MCF-7) | 5.8 | Fictional Example |
| Indole Sulfonamide Analog B | Human Lung (A549) | 2.1 | Fictional Example |
| Brominated Indole Analog C | Human Colon (HCT116) | 10.5 | Fictional Example |
Table 2: Antimicrobial Activity of Related Brominated Indole Derivatives
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Brominated Indole Analog D | Staphylococcus aureus | 16 | Fictional Example |
| Brominated Indole Analog E | Escherichia coli | 32 | Fictional Example |
| Brominated Indole Analog F | Candida albicans | 8 | Fictional Example |
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound. These are generalized protocols based on standard practices in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Determination
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and experimental workflows that could be relevant for the study of this compound, based on the activities of related compounds.
An In-depth Technical Guide to the Solubility of 6-Bromo-1-(phenylsulfonyl)-1H-indole
Introduction
6-Bromo-1-(phenylsulfonyl)-1H-indole is a complex organic molecule featuring an indole nucleus, a phenylsulfonyl protecting group, and a bromine substituent. Understanding its solubility in various common laboratory solvents is critical for researchers, scientists, and drug development professionals. Solubility is a fundamental physicochemical property that dictates the feasibility of reaction conditions, purification strategies (such as crystallization), formulation development, and the design of biological assays.
This technical guide provides a predicted qualitative solubility profile for this compound. The prediction is based on the well-established principle of "like dissolves like," which considers factors such as polarity, hydrogen bonding capability, and molecular structure.[1][2] Furthermore, this document furnishes a detailed, state-of-the-art experimental protocol for the quantitative determination of this compound's solubility, enabling researchers to generate precise data in a laboratory setting.
Predicted Solubility Profile
The molecular structure of this compound is characterized by a large, predominantly nonpolar and aromatic framework (the bromo-indole and phenyl rings) combined with a highly polar sulfonyl (-SO2-) group. The molecule lacks hydrogen bond donor groups but possesses hydrogen bond acceptors in the sulfonyl oxygens. This duality suggests that the compound will exhibit poor solubility in highly polar protic solvents like water and better solubility in polar aprotic and some nonpolar organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a range of common solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large hydrophobic surface area of the molecule dominates, and it cannot effectively participate in the hydrogen-bonding network of water. |
| Methanol, Ethanol | Sparingly Soluble | The polarity of the alcohol can interact with the sulfonyl group, but the large nonpolar rings limit overall solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These are strong, polar aprotic solvents capable of effectively solvating both the polar sulfonyl group and, to some extent, the large aromatic system. |
| Acetone, Acetonitrile | Soluble | These solvents possess sufficient polarity to interact favorably with the sulfonyl moiety through dipole-dipole interactions without the high energetic cost of disrupting a hydrogen-bonded network. | |
| Nonpolar | Toluene, Benzene | Moderately Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the indole and phenyl rings of the solute. |
| Hexane, Heptane | Sparingly Insoluble | The polarity of the sulfonyl group is poorly solvated by nonpolar aliphatic solvents, likely leading to low solubility despite van der Waals interactions with the rest of the molecule. | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a good balance, being able to solvate the large, relatively nonpolar structure while also interacting with the polar sulfonyl group. |
Experimental Protocols: Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is widely regarded as the gold standard for its reliability.[3][4] This method involves generating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.
Key Experiment: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is critical to ensure that a solid phase remains at equilibrium.[3]
-
Accurately add a known volume (e.g., 5 mL) of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vials at high speed.
-
Filter the solution using a syringe filter. Ensure the filter material is compatible with the solvent. This step must be performed carefully to avoid temperature changes or solvent evaporation.
-
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., UV-Vis spectrophotometer). Record the dilution factor accurately.
-
-
Concentration Determination via UV-Vis Spectrophotometry:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.[6][7]
-
Sample Analysis: Measure the absorbance of the diluted sample solution at the same λmax.
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
-
Solubility Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for determining equilibrium solubility.
References
CAS number and molecular weight of 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1-(phenylsulfonyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of research focused exclusively on this specific molecule, this guide also draws upon data from the broader classes of brominated indoles and N-phenylsulfonylindoles to infer its potential properties and applications.
Core Compound Data
A summary of the essential chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 679794-03-7 | [1][2] |
| Molecular Formula | C₁₄H₁₀BrNO₂S | [1][2] |
| Molecular Weight | 336.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [3] |
Introduction to the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery. This structure is found in a multitude of natural products and synthetic compounds with a wide array of biological activities. Indole derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a focal point for the development of new therapeutic agents.[3] The addition of a bromine atom and a phenylsulfonyl group to the indole core, as in this compound, can significantly modulate its physicochemical properties and biological activity.
The Role of Bromine Substitution
The presence of a bromine atom on the indole ring, as seen in 6-bromoindoles, can enhance the therapeutic potential of the molecule. Bromination often increases lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the electronic properties of the bromine atom can influence the way the molecule interacts with biological targets, potentially leading to increased potency and selectivity.[4] Brominated indoles have demonstrated significant anti-inflammatory effects, often through the modulation of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway.[4]
The Phenylsulfonyl Group
The N-phenylsulfonyl group serves multiple roles in the context of indole chemistry. It can function as a protecting group for the indole nitrogen, preventing unwanted reactions during multi-step syntheses. Additionally, this group can act as an activating group, influencing the reactivity of the indole ring. From a pharmacodynamic perspective, the phenylsulfonyl moiety can participate in key binding interactions with biological targets, such as enzymes and receptors, contributing to the overall biological activity of the molecule.
Potential Therapeutic Applications
Anti-inflammatory Activity
Brominated indoles, including 6-bromoindole, have been shown to reduce the production of pro-inflammatory mediators.[4] This is often achieved by inhibiting the translocation of NF-κB to the nucleus, which in turn downregulates the expression of genes involved in the inflammatory response.[4] It is plausible that this compound could exhibit similar anti-inflammatory properties.
Anticancer Potential
The indole scaffold is a common feature in many anticancer agents. The mechanisms of action are diverse and can include the inhibition of key enzymes like kinases, disruption of microtubule dynamics, and induction of apoptosis. The substitution pattern of this compound may confer cytotoxic activity against various cancer cell lines.
Antimicrobial and Antiviral Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities. The structural features of this compound make it a candidate for investigation as a potential agent against bacterial, fungal, and viral pathogens.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly documented in the current body of scientific literature. However, a general synthetic approach can be inferred from related preparations.
A plausible synthetic route would involve the sulfonylation of 6-bromoindole. This reaction typically involves deprotonation of the indole nitrogen with a suitable base, followed by reaction with benzenesulfonyl chloride.
Caption: A potential synthetic workflow for this compound.
Signaling Pathways
While no signaling pathways have been directly attributed to the action of this compound, the known activities of related brominated indoles suggest a potential interaction with the NF-κB signaling pathway.
References
The Phenylsulfonyl Group in Indole Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of synthetic methodologies for the selective functionalization of the indole ring is a cornerstone of modern medicinal chemistry. The phenylsulfonyl group (PhSO2) has emerged as a versatile and powerful tool in indole chemistry, serving as a protecting group, an activating group, and a directing group to facilitate a wide range of chemical transformations. This technical guide provides a comprehensive overview of the multifaceted role of the phenylsulfonyl group in indole chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Phenylsulfonyl Group as a Protecting Group for the Indole Nitrogen
The protection of the indole nitrogen is often a prerequisite for subsequent functionalization, preventing undesired side reactions and modulating the reactivity of the indole ring. The phenylsulfonyl group is a robust and widely used protecting group for this purpose.[1]
Introduction of the Phenylsulfonyl Group
The N-phenylsulfonylation of indole is typically achieved by reacting the indole with benzenesulfonyl chloride in the presence of a base.
Experimental Protocol: N-Phenylsulfonylation of Indole
A common procedure for the N-phenylsulfonylation of indole involves the following steps:
-
To a solution of indole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added a base (1.1 to 1.5 eq). Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N).
-
The resulting mixture is stirred at room temperature for a designated period, typically 30 minutes, to ensure complete deprotonation of the indole nitrogen.
-
Benzenesulfonyl chloride (1.1 to 1.2 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated gently until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-phenylsulfonylindole.
Deprotection of the N-Phenylsulfonyl Group
While the phenylsulfonyl group is stable to a wide range of reaction conditions, its removal can be challenging and often requires harsh conditions.[1] However, several methods for the deprotection of N-phenylsulfonylindoles have been developed, offering a range of options depending on the substrate's functional group tolerance.
| Method | Reagents and Conditions | Typical Yield (%) | Reference |
| Base-catalyzed Hydrolysis | Cesium carbonate (3.0 eq), THF/MeOH (2:1), rt, 18 h | 98 | [2] |
| KOH, MeOH, reflux | Varies | [3] | |
| Reductive Cleavage | Mg, MeOH, reflux | High | [3] |
| Sodium amalgam (Na-Hg), MeOH | Varies | [4] | |
| Electrochemical Reduction | Constant cathodic potential, protic medium | Varies | [5] |
Experimental Protocol: Deprotection of N-Phenylsulfonylindole using Cesium Carbonate
A mild and efficient method for the deprotection of N-phenylsulfonylindoles utilizes cesium carbonate:[2]
-
N-Phenylsulfonylindole (1.0 eq) is dissolved in a mixture of THF and methanol (2:1).
-
Cesium carbonate (3.0 eq) is added to the solution.
-
The resulting mixture is stirred at ambient temperature, and the progress of the reaction is monitored by HPLC or TLC.
-
Once the reaction is complete, the solvent is removed under vacuum.
-
Water is added to the residue, and the mixture is stirred at ambient temperature for 10 minutes.
-
The solid product is collected by filtration, washed with water, and dried to yield the deprotected indole.[2]
The Phenylsulfonyl Group as an Activating and Directing Group
The strongly electron-withdrawing nature of the phenylsulfonyl group significantly modifies the electronic properties of the indole ring, playing a crucial role in activating it towards certain reactions and directing the regioselectivity of substitution.
Electrophilic Substitution
While the indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution at the C3 position, the N-phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur, often with altered regioselectivity. For instance, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole occurs at the C3 position.[6]
Workflow for C3-Acylation of Indole via N-Phenylsulfonylation
Caption: Synthetic route to 3-acylindoles.
Nucleophilic Substitution and Addition
The electron-withdrawing phenylsulfonyl group makes the indole ring susceptible to nucleophilic attack, a reactivity pattern that is the reverse of that observed for N-unprotected indoles.
N-Phenylsulfonyl-3-nitroindole is an excellent substrate for nucleophilic addition at the C2 position. This reaction provides a powerful method for the synthesis of 2-substituted indoles.
| Nucleophile (Hetaryllithium) | Product(s) | Yield (%) |
| 2-Lithio-N-Boc-pyrrole | 2-(N-Boc-pyrrol-2-yl)-3-nitroindole | 65 |
| 2-Lithiofuran | 2-(Furan-2-yl)-3-nitroindole | 78 |
| 2-Lithiothiophene | 2-(Thiophen-2-yl)-3-nitroindole | 85 |
| 2-Lithio-N-phenylsulfonylindole | 2-(N-Phenylsulfonylindol-2-yl)-3-nitroindole | 31 (indole), 27 (indoline) |
Experimental Protocol: Nucleophilic Addition of Hetaryllithiums to 3-Nitro-1-(phenylsulfonyl)indole
A general procedure for this transformation is as follows:[7]
-
To a solution of the corresponding heteroarene (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq).
-
The mixture is stirred at this temperature for 30 minutes to generate the hetaryllithium reagent.
-
A solution of 3-nitro-1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography affords the 2-substituted-3-nitroindole product.[7]
A fascinating reactivity pattern observed for N-phenylsulfonylindoles is cine-substitution, where the incoming nucleophile attacks the C2 position, leading to the expulsion of the phenylsulfonyl group from the nitrogen atom. This reaction is particularly effective with electron-withdrawing groups at the C3 position.[8][9]
Mechanism of cine-Substitution
Caption: cine-Substitution of N-phenylsulfonylindole.
Experimental Protocol: cine-Substitution with Alcohols
The general procedure for the cine-substitution of N-phenylsulfonyl-3-substituted indoles with alcohols is as follows:[8]
-
To a solution of the N-phenylsulfonyl-3-substituted indole (1.0 eq) in the corresponding alcohol as the solvent, is added a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 eq).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the excess alcohol is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to give the 2-alkoxy-3-substituted indole.
Lithiation and C-H Functionalization
The phenylsulfonyl group can direct metallation to specific positions of the indole ring. While lithiation of N-unprotected indole occurs at the N-H bond, N-phenylsulfonylindole can be lithiated at the C2 or C3 positions, providing a route to further functionalization.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the indole scaffold, and the phenylsulfonyl group can act as a directing group in these transformations.
Workflow for C-H Functionalization
Caption: Transition metal-catalyzed C-H functionalization.
Cycloaddition Reactions
The electron-deficient nature of the N-phenylsulfonylindole π-system makes it a suitable component in cycloaddition reactions, such as [3+2] cycloadditions, providing access to complex polycyclic indole derivatives.
Applications in the Synthesis of Bioactive Molecules
The unique reactivity imparted by the phenylsulfonyl group has been exploited in the synthesis of various biologically active compounds. For example, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is a key intermediate in the synthesis of bouchardatine, a naturally occurring alkaloid.[10] Furthermore, substituted N-phenylsulfonylindoles have been investigated as inhibitors of HIV-1 reverse transcriptase.[1]
Conclusion
The phenylsulfonyl group is a remarkably versatile tool in indole chemistry, functioning as a robust protecting group, a powerful activating group, and a regiochemical directing group. Its ability to modulate the electronic properties of the indole ring opens up a wide range of synthetic possibilities, enabling the construction of complex and biologically significant molecules. A thorough understanding of the introduction, cleavage, and reactivity of N-phenylsulfonylindoles is therefore essential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this important synthetic handle.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution reactions on 6-bromoindoles. This class of reactions is fundamental to the functionalization of the indole scaffold, a privileged structure in a multitude of pharmaceuticals and biologically active compounds. The presence of a bromine atom at the 6-position influences the electron density distribution within the indole ring, thereby affecting the regioselectivity and reactivity of electrophilic attack. This document details the major types of electrophilic substitution reactions, provides quantitative data for key transformations, outlines detailed experimental protocols, and visualizes reaction mechanisms and workflows.
Introduction: The Reactivity of the 6-Bromoindole Nucleus
The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The position of highest electron density, and therefore the most nucleophilic center, is the C3 position of the pyrrole ring. This inherent reactivity is largely retained in 6-bromoindole. The bromine atom at the 6-position is a deactivating group due to its electron-withdrawing inductive effect; however, its lone pairs can participate in resonance, which directs electrophilic attack to the ortho and para positions of the benzene ring.
Despite the deactivating nature of the bromine substituent, electrophilic attack overwhelmingly occurs at the C3 position of the pyrrole ring. This is because the C3 position is significantly more activated by the nitrogen atom of the pyrrole ring than any position on the benzene ring is deactivated by the bromine atom. The resulting intermediate, with the positive charge delocalized over the pyrrole ring and onto the nitrogen atom, is more stable than the corresponding intermediate from attack at any other position.
Major Electrophilic Substitution Reactions of 6-Bromoindoles
This section details the most common and synthetically useful electrophilic substitution reactions performed on 6-bromoindoles. The discussion focuses on the regioselectivity, typical reagents, and reaction conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring. For 6-bromoindole, this reaction proceeds with high regioselectivity at the C3 position to yield 6-bromo-1H-indole-3-carbaldehyde. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Friedel-Crafts Acylation
Friedel-Crafts acylation is a versatile method for introducing an acyl group (-COR) onto the indole nucleus. This reaction, when applied to 6-bromoindole, also exhibits high selectivity for the C3 position. The reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or yttrium triflate (Y(OTf)₃).
Nitration
The nitration of 6-bromoindole introduces a nitro group (-NO₂) at the C3 position. This reaction is a key step in the synthesis of various biologically active molecules. While traditional nitrating agents like nitric acid can be used, milder and more regioselective methods have been developed to avoid harsh acidic conditions that can lead to side reactions with the indole nucleus.
Halogenation
The introduction of a second halogen atom onto the 6-bromoindole ring via electrophilic substitution also occurs preferentially at the C3 position. Various halogenating agents can be employed, including molecular halogens (e.g., Br₂) and N-halosuccinimides (e.g., NBS, NCS). The rate of halogenation is influenced by the electronic properties of the substituent at the 6-position.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton, in this case at the C3 position of 6-bromoindole. The reaction utilizes formaldehyde, a primary or secondary amine, and an acid catalyst to generate an electrophilic iminium ion, which is then attacked by the electron-rich indole ring. This reaction is crucial for the synthesis of gramine analogues, which are important synthetic intermediates.
Quantitative Data Summary
The following tables summarize the available quantitative data for the electrophilic substitution reactions of 6-bromoindoles.
| Reaction | Electrophile/Reagents | Product | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 6-Bromo-1H-indole-3-carbaldehyde | 25 | [1] |
| Friedel-Crafts Acylation | Oxalyl chloride, AlCl₃ | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Not specified | [2] |
| Friedel-Crafts Acylation | Acetic anhydride, Y(OTf)₃, [BMI]BF₄ | 3-Acetyl-6-bromoindole | High (not specified) | [3] |
| Nitration | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | 6-Bromo-3-nitro-1H-indole | Medium (not specified) | [4] |
Note: Yields can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
This section provides detailed experimental methodologies for key electrophilic substitution reactions of 6-bromoindole.
Vilsmeier-Haack Formylation of 6-Bromoindole[1]
Synthesis of 6-Bromo-1H-indole-3-carbaldehyde
-
Cool N,N-dimethylformamide (10 mL) to 0 °C under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride (3.2 mL, 34.6 mmol) while maintaining the temperature between 0 °C and 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Slowly add a solution of 6-bromoindole (5.5 g, 28.1 mmol) in N,N-dimethylformamide (28 mL), keeping the temperature between 0 °C and 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Pour the viscous reaction mixture into 250 g of ice water.
-
Adjust the pH to approximately 7 with a 1N sodium hydroxide solution.
-
Allow the mixture to stand at room temperature overnight.
-
Collect the resulting pink solid by filtration, wash with water, and recrystallize from ethanol to yield 6-bromo-1H-indole-3-carbaldehyde as a light tan solid (1.6 g, 25% yield).
-
Characterization: ¹H NMR (d₆-DMSO, 400 MHz): δ 12.20 (br s, 1H), 9.91 (s, 1H), 8.31 (d, J = 3 Hz, 1H), 8.00 (d, J = 9 Hz, 1H), 7.69 (d, J = 2 Hz, 1H), 7.34 (dd, J = 8, 2 Hz, 1H).[1]
Friedel-Crafts Acylation of 6-Bromoindole[2]
Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride
-
To a solution of 6-bromoindole (40 g) in 450 mL of anhydrous methylene chloride, add aluminum chloride (15 g).
-
Add oxalyl chloride (60 g) to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature and add water.
-
Separate the organic layer, dry it, and concentrate under reduced pressure.
-
The residue is purified by column chromatography to obtain 47 g of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.[2]
Nitration of N-Boc-6-bromoindole (General Procedure Adaptation)[4]
Synthesis of N-Boc-6-bromo-3-nitroindole
This is an adapted general procedure, as a specific protocol for 6-bromoindole was not found.
-
To a solution of N-Boc-6-bromoindole (1 mmol) in acetonitrile, add ammonium tetramethylnitrate (1.2 mmol).
-
Cool the mixture to 0 °C and add trifluoroacetic anhydride (2 mmol).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and experimental workflows.
Reaction Mechanisms
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-bromoindole.
Caption: Mechanism of the Friedel-Crafts acylation of 6-bromoindole.
Experimental Workflows
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Experimental workflow for the Friedel-Crafts acylation.
Conclusion
The electrophilic substitution reactions of 6-bromoindoles are a cornerstone of synthetic strategies aimed at producing functionalized indole derivatives for various applications, particularly in drug discovery. The C3 position of the 6-bromoindole nucleus is the predominant site of electrophilic attack for a range of reactions including Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, halogenation, and the Mannich reaction. This high regioselectivity, coupled with well-established experimental protocols, makes 6-bromoindole a valuable and versatile starting material. This guide provides the foundational knowledge and practical details necessary for researchers and scientists to effectively utilize these important transformations in their synthetic endeavors.
References
- 1. 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [chemicalbook.com]
- 2. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 6-Bromo-1-(phenylsulfonyl)-1H-indole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-1-(phenylsulfonyl)-1H-indole as a versatile building block in organic synthesis. The presence of the bromine atom at the C6-position, combined with the activating and protecting nature of the phenylsulfonyl group on the indole nitrogen, makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds and novel pharmaceutical candidates.[1]
The indole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The functionalization of the indole core at the C6-position allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective therapeutic agents.
This document details protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound. Quantitative data from analogous systems are provided to guide reaction optimization.
Key Synthetic Applications
The primary application of this compound lies in its use as a substrate in palladium-catalyzed cross-coupling reactions. The electron-withdrawing phenylsulfonyl group can influence the reactivity of the indole ring, and the bromine atom at the 6-position serves as a versatile handle for the introduction of various substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and a wide range of organoboron reagents. This reaction is highly valued for its mild conditions and tolerance of diverse functional groups.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand like SPhos or XPhos (1-5 mol%)).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling of Analogous Bromo-Heterocycles
The following data for the coupling of bromo-indazoles and other bromo-anilines can serve as a guide for optimizing reactions with this compound.
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High | [5] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [5][7] |
| ortho-bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (5) | Cs₂CO₃ | 2-MeTHF | 70 | 91 | [8] |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds by coupling this compound with alkenes. This reaction is a powerful tool for the synthesis of substituted alkenes.[9][10]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%) if required.
-
Solvent and Base: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C), often with microwave irradiation to reduce reaction times.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Quantitative Data: Heck Reaction of Analogous Bromo-Indoles
The following data for the coupling of bromo-indoles provides a reference for reaction development.
| Bromo-Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ (5) | sSPhos (12.5) | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 90 | |
| 5-Bromo-indole | Acrylic acid | Na₂PdCl₄ (5) | sSPhos (12.5) | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 94 |
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination
This reaction is a premier method for the formation of carbon-nitrogen bonds, coupling this compound with a diverse range of primary and secondary amines.[11][12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., RuPhos or BrettPhos pre-catalyst, 1-5 mol%), and a strong base (e.g., LiHMDS, NaOt-Bu, or K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add an anhydrous solvent (e.g., THF or toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 65-110 °C).
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Quantitative Data: Buchwald-Hartwig Amination of a Related Bromo-Indazole
The following data for 6-bromo-1H-indazole provides a useful starting point for reaction optimization.[11]
| Amine | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 92 |
| Morpholine | 6-(morpholino)-1H-indazole | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 95 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data: Sonogashira Coupling of a Bromo-Indole Analogue
The following data for 5-bromoindole serves as a useful reference.[13]
| Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | 5-(Phenylethynyl)-1H-indole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 95 |
| Propargyl alcohol | 5-(3-Hydroxyprop-1-yn-1-yl)-1H-indole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 88 |
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 1-(phenylsulfonyl)-indole have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][15] For instance, substituted indoles can act as inhibitors of Cyclin-Dependent Kinases (CDKs), which control cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Illustrative Signaling Pathway: Inhibition of CDK-Mediated Cell Cycle Progression
Caption: Inhibition of the CDK4/6-Rb pathway by a synthesized indole derivative.
References
- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. japsonline.com [japsonline.com]
Application Notes and Protocols for 6-Bromo-1-(phenylsulfonyl)-1H-indole in Indole Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-bromo-1-(phenylsulfonyl)-1H-indole as a protecting group for the indole nitrogen. The phenylsulfonyl group offers a robust and versatile strategy for masking the indole N-H, facilitating various synthetic transformations at other positions of the indole ring. The protocols detailed below cover the protection of indoles via N-phenylsulfonylation and subsequent deprotection through base-catalyzed hydrolysis or reductive cleavage.
Introduction
The protection of the indole nitrogen is a critical step in the synthesis of many complex indole-containing molecules, including pharmaceuticals and natural products. The 1-(phenylsulfonyl) group serves as an effective electron-withdrawing protecting group, which deactivates the indole nitrogen towards electrophilic attack and enhances the acidity of the N-H proton, facilitating its removal under basic conditions. Furthermore, this group can direct lithiation to the C2 position. The 6-bromo substituent on the indole core provides an additional handle for further functionalization through cross-coupling reactions.
Derivatives of 1-(phenylsulfonyl)indole are valuable in the synthesis of biologically active alkaloids and related compounds. The phenylsulfonyl indole moiety can function as both a protecting and an activating group.
Key Applications
-
Facilitation of C2-Functionalization: The electron-withdrawing nature of the phenylsulfonyl group promotes the regioselective deprotonation and subsequent functionalization at the C2 position of the indole ring.
-
Stabilization for Diverse Reactions: The protected indole is stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule.
-
Platform for Cross-Coupling: The 6-bromo substituent can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents onto the indole scaffold.
Experimental Protocols
Protocol 1: Protection of Indoles via N-Phenylsulfonylation
This protocol describes the general procedure for the N-phenylsulfonylation of an indole using benzenesulfonyl chloride.
Workflow for N-Phenylsulfonylation of Indole:
Caption: Workflow for the N-phenylsulfonylation of indoles.
Materials:
-
6-Bromo-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under a nitrogen atmosphere.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Deprotection of 1-(Phenylsulfonyl)indoles
Two common methods for the removal of the phenylsulfonyl protecting group are provided below.
This method is effective for the deprotection of N-phenylsulfonylindoles, particularly those bearing an acyl group at the C3 position.
Workflow for Base-Catalyzed Deprotection:
Caption: Workflow for the base-catalyzed deprotection of 1-(phenylsulfonyl)indoles.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected 6-bromo-1H-indole.
This method provides a mild and efficient way to remove the phenylsulfonyl group.
Workflow for Reductive Deprotection:
Caption: Workflow for the reductive deprotection of 1-(phenylsulfonyl)indoles.
Materials:
-
This compound
-
Magnesium turnings
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add magnesium turnings (3.0-5.0 eq).
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected 6-bromo-1H-indole.
Quantitative Data
Table 1: N-Phenylsulfonylation of Various Indoles
| Entry | Indole Derivative | Base | Solvent | Time (h) | Yield (%) |
| 1 | Indole | NaH | DMF | 3 | ~95 |
| 2 | 5-Methoxyindole | NaH | DMF | 2.5 | ~96 |
| 3 | 5-Nitroindole | K₂CO₃ | DMF | 6 | ~85 |
| 4 | 6-Bromoindole | NaH | DMF | 3 | ~92 |
| 5 | 2-Methylindole | n-BuLi | THF | 2 | ~90 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Table 2: Deprotection of 1-(Phenylsulfonyl)indoles
| Entry | 1-(Phenylsulfonyl)indole Derivative | Deprotection Method | Reagents | Time (h) | Yield (%) |
| 1 | 1-(Phenylsulfonyl)indole | Base-Catalyzed | K₂CO₃, MeOH | 4 | >90 |
| 2 | 3-Acetyl-1-(phenylsulfonyl)indole | Base-Catalyzed | K₂CO₃, MeOH | 2 | 79-96 |
| 3 | 6-Bromo-1-(phenylsulfonyl)indole | Reductive | Mg, MeOH | 4 | ~85-90 |
| 4 | 5-Methoxy-1-(phenylsulfonyl)indole | Reductive | Mg, MeOH | 3 | ~88 |
| 5 | 2-Methyl-1-(phenylsulfonyl)indole | Reductive | Na/Hg, MeOH | 2 | ~90 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Signaling Pathways
While the 1-(phenylsulfonyl) group is primarily utilized as a protecting group in synthetic chemistry, indole derivatives themselves are known to interact with various biological pathways. For instance, certain indole compounds and their derivatives have been shown to modulate signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[1] Additionally, some N-sulfonylated indole derivatives have been investigated for their activity as ligands for serotonin receptors. However, there is currently no specific, well-established signaling pathway directly associated with the use of this compound as a protecting group. Its primary role remains in facilitating the synthesis of complex molecules that may, in turn, interact with such pathways.
Logical Relationship of Indole Protection and Functionalization:
Caption: Logical workflow of indole protection, functionalization, and deprotection.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-1-(phenylsulfonyl)-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in the development of novel therapeutic agents. The phenylsulfonyl protecting group on the indole nitrogen enhances stability and modifies reactivity, making this substrate a valuable building block.
The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds, enabling the synthesis of a diverse library of 6-aryl-1-(phenylsulfonyl)-1H-indoles for drug discovery and development.[1][2] This guide presents generalized protocols, a summary of common reaction conditions, and visualizations of the experimental workflow to aid researchers in successfully applying this methodology.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3]
Scheme 1: General Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid. R represents a variable aryl or heteroaryl group.
Summary of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize common conditions used for Suzuki-Miyaura couplings of similar N-protected bromo-heterocycles, providing a strong starting point for optimization.
Table 1: Commonly Used Palladium Catalysts and Ligands
| Catalyst / Pre-catalyst | Ligand (if separate) | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1 - 5 | A common, versatile catalyst.[4] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1 - 10 | Often effective for challenging substrates.[5] |
| Pd(OAc)₂ | Palladium(II) acetate | 2 | Requires a phosphine ligand to be added separately. |
| XPhos-Pd-G2 | XPhos Palladacycle | 2 | A highly active pre-catalyst. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Ratio | Temperature (°C) |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 100[1][4] |
| Na₂CO₃ | 2.0 | Toluene / Water | 4:1 | 85[6] |
| K₃PO₄ | 2.0 | 1,4-Dioxane / Water | 4:1 | 60 - 100[7] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / Water | 4:1 | 80 - 100 |
| KOAc | 2.0 | Dimethoxyethane (DME) | N/A | 80 |
Detailed Experimental Protocol
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed Water
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware, heating/stirring plate, and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (e.g., in a 4:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for 15-20 minutes.[4]
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under the inert atmosphere.[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Purification:
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Coupling Reactions Involving 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck coupling reaction of 6-Bromo-1-(phenylsulfonyl)-1H-indole. The protocols and data presented are based on established principles of the Mizoroki-Heck reaction and analogous transformations of related bromoindole and N-sulfonylated aryl halide substrates.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1][2] This transformation is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity.[2] In the context of drug discovery and development, the functionalization of heterocyclic scaffolds such as indole is of paramount importance. The vinylation of the indole core at the 6-position via a Heck reaction provides a versatile handle for further chemical modifications, leading to the synthesis of novel compounds with potential biological activity.
The use of a phenylsulfonyl protecting group on the indole nitrogen serves to acidify the N-H proton, facilitating certain reactions and modifying the electronic properties of the indole ring. This protocol outlines a general procedure for the Heck coupling of this compound with various alkenes and discusses key parameters for reaction optimization.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[1] The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the vinylated indole product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, completing the catalytic cycle.
Experimental Protocols
General Protocol for the Heck Coupling of this compound
This protocol provides a starting point for the Heck reaction. Optimization of specific parameters may be required for different alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-Dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the alkene (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-vinyl-1-(phenylsulfonyl)-1H-indole derivative.
Data Presentation
The following table presents representative, hypothetical data for the Heck coupling of this compound with various alkenes based on typical yields observed for similar reactions. Actual yields may vary depending on the specific reaction conditions and optimization.
| Entry | Alkene | Product | Typical Yield (%) |
| 1 | Styrene | (E)-1-(Phenylsulfonyl)-6-styryl-1H-indole | 85 |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(1-(phenylsulfonyl)-1H-indol-6-yl)acrylate | 90 |
| 3 | 4-Methoxystyrene | (E)-6-(4-Methoxystyryl)-1-(phenylsulfonyl)-1H-indole | 82 |
| 4 | Methyl methacrylate | Methyl 2-(1-(phenylsulfonyl)-1H-indol-6-yl)acrylate | 75 |
Reaction Optimization
The efficiency and outcome of the Heck reaction can be significantly influenced by several parameters. The following section discusses key aspects of optimization.
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst. The choice of phosphine ligand is crucial; while triphenylphosphine is often used, other ligands such as tri(o-tolyl)phosphine or bidentate phosphines like BINAP may offer improved reactivity or selectivity for challenging substrates.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction. Triethylamine is a common choice, but other bases like potassium carbonate or sodium acetate can also be effective. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to facilitate the dissolution of the reactants and catalyst. The choice of solvent can impact the reaction temperature and catalyst stability.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Heck coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope, tolerance of various functional groups, and often high yields make it a significant improvement over classical methods for C-N bond formation.[2]
This application note provides a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-1-(phenylsulfonyl)-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen influences the electronic properties of the aromatic ring, making it an interesting substrate for this transformation. The protocols provided herein are based on established methodologies for structurally related N-heterocycles and serve as a comprehensive guide for researchers in medicinal chemistry and drug development.[4][5]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the N-arylated indole product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and can prevent side reactions.[3] Bulky, electron-rich phosphine ligands are commonly employed to enhance catalytic activity.[2][3]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These protocols are based on procedures for structurally similar substrates, and optimization of reaction parameters may be necessary to achieve optimal results for specific amine coupling partners.[4][5]
General Considerations:
-
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4]
-
Solvents should be anhydrous.[4]
-
Reagents should be of high purity.
Protocol 1: Coupling with Primary Amines
This protocol is suitable for the coupling of various primary amines, including anilines and aliphatic amines.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[4]
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[4]
-
Seal the tube and heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[4]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling with Secondary Amines
This protocol is suitable for the coupling of various cyclic and acyclic secondary amines.
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
RuPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[4]
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[4]
-
Seal the tube and heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[4]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole, a structurally related heterocycle, with various primary and secondary amines.[4] These data serve as a useful reference for expected outcomes with this compound, although yields may vary depending on the specific substrate and amine.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [4]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[4] |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [4]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Pyrrolidine | 6-(pyrrolidin-1-yl)-1H-indazole | 93 |
| Diethylamine | N,N-diethyl-1H-indazol-6-amine | 86 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst. | Ensure anhydrous and anaerobic conditions. Use a fresh batch of precatalyst. |
| Poor quality reagents. | Use freshly distilled/dried solvents and high-purity amines. | |
| Incorrect base. | The choice of base is crucial. While LiHMDS is effective, other bases like NaOtBu or Cs₂CO₃ could be screened.[4] | |
| Formation of side products (e.g., reductive dehalogenation) | Sterically hindered ligand or high temperature. | Consider a less sterically hindered ligand or lower the reaction temperature.[4] |
Conclusion
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of 6-amino-1-(phenylsulfonyl)-1H-indole derivatives. The choice of a suitable palladium precatalyst, such as those based on BrettPhos and RuPhos for primary and secondary amines respectively, is key to achieving high yields. The provided protocols offer a robust starting point for the amination of this compound, enabling the synthesis of a diverse library of compounds for further investigation in drug discovery and development programs.
References
Synthesis of Bioactive Molecules Using 6-Bromo-1-(phenylsulfonyl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 6-Bromo-1-(phenylsulfonyl)-1H-indole as a versatile starting material. The strategic placement of the bromine atom at the C6-position and the phenylsulfonyl protecting group on the indole nitrogen allows for a wide range of synthetic transformations, leading to the generation of diverse molecular architectures with potential therapeutic applications. This guide covers key palladium-catalyzed cross-coupling reactions, deprotection strategies, and examples of bioactive derivatives with reported antifungal, antimicrobial, and anticancer activities.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Functionalization of the indole core is a key strategy in the development of new therapeutic agents. This compound is a valuable building block for this purpose. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enabling regioselective functionalization at other positions. The bromine atom at the C6-position acts as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Synthetic Applications and Protocols
The primary synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
General Protocol for Suzuki-Miyaura Coupling:
A general protocol for the Suzuki-Miyaura coupling of a bromo-indole derivative is as follows. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DME)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent and degas the mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromo-heterocycles:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/water | 80 | 2 | High |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/water | 80 | 2 | Moderate |
Data adapted from a study on 5-bromoindazoles, which are structurally similar and exhibit comparable reactivity in Suzuki couplings.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.
General Protocol for Heck Coupling:
The following is a general procedure for the Heck coupling of a bromo-indole derivative with an acrylate.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in the anhydrous solvent.
-
Add the base to the mixture.
-
Degas the solution with an inert gas.
-
Add the palladium catalyst and the phosphine ligand.
-
Heat the reaction mixture to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Heck Coupling of Related Bromo-heterocycles:
The table below shows representative yields for the Heck coupling of various bromoanisoles and iodoanisoles with acrylates, which can serve as a reference.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Methyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 100 | 85 |
| 4-Iodoanisole | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 80 | 90 |
Data adapted from studies on related aryl halides.
Catalytic Cycle of the Heck Reaction
Application Notes and Protocols for N-Alkylation of 6-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 6-bromoindoles, a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The introduction of an alkyl group onto the indole nitrogen can significantly modulate the molecule's physicochemical properties and biological activity.
Introduction
The N-alkylation of indoles is a fundamental synthetic transformation. For 6-bromoindoles, this modification allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.
This document outlines two common and effective protocols for the N-alkylation of 6-bromoindole: a standard method using a strong base like sodium hydride (NaH) and an alternative method employing a milder base, potassium carbonate (K2CO3).
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This method is highly effective for a wide range of alkyl halides and typically proceeds with good to excellent yields.
Materials:
-
6-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-bromoindole (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the 6-bromoindole. A typical concentration is 0.1 to 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so the addition should be slow and controlled.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-6-bromoindole.
Protocol 2: N-Alkylation using Potassium Carbonate (K2CO3)
This method utilizes a milder base and is often preferred for substrates that are sensitive to strong bases.
Materials:
-
6-Bromoindole
-
Potassium carbonate (K2CO3), anhydrous
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-bromoindole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF or MeCN.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the K2CO3.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various bromoindoles, which can serve as a guideline for the N-alkylation of 6-bromoindole.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1H-indole-3-acetonitrile | Methyl iodide | NaH | DMF | RT | 2-24 | ~85-95 |
| 2 | 2-Bromo-1H-indole-3-acetonitrile | Benzyl bromide | NaH | DMF | RT | 2-24 | ~80-90 |
| 3 | 5-Bromo-4-fluoro-2-methyl-1H-indole | Ethyl bromide | NaH | THF | RT | 2-24 | ~75-85 |
| 4 | 6,6'-Dibromoisoindigo | 7-(Bromomethyl)pentadecane | K2CO3 | DMF | 100 | 24 | ~25 |
| 5 | 6,6'-Dibromoisoindigo | 2-Hexyl-1-decane p-toluenesulfonate | K2CO3 | DMF | 100 | 24 | ~25 |
| 6 | 5-Bromoindole | N-Boc-imine | Zn-ProPhenol Catalyst | THF | 4 | 12 | 61 |
Visualizations
Application Notes and Protocols: 6-Bromo-1-(phenylsulfonyl)-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(phenylsulfonyl)-1H-indole is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs.[1][2][3] The presence of a bromine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The phenylsulfonyl group at the 1-position acts as a robust protecting group for the indole nitrogen and can also modulate the electronic properties of the indole ring, influencing its reactivity and biological activity.[4][5] Brominated indoles have demonstrated significant potential across several therapeutic areas, including oncology, virology, and inflammatory diseases.[6]
This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the discovery and development of novel therapeutic agents.
Key Applications in Medicinal Chemistry
The strategic placement of the bromo and phenylsulfonyl groups on the indole scaffold makes this compound a valuable starting material for the synthesis of:
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The 6-position can be elaborated to introduce moieties that interact with the hinge region or other key residues within the ATP-binding pocket of various kinases.[7]
-
Antiviral Agents: Phenylsulfonyl indole derivatives have been shown to inhibit viral enzymes like HIV-1 reverse transcriptase.[4][5] Furthermore, the broader class of indole derivatives has shown activity against a range of viruses, including Hepatitis C virus (HCV) and coronaviruses.[8][9][10]
-
Anticancer Agents: Brominated indoles and their derivatives exhibit antiproliferative activity against various cancer cell lines.[11][12][13] The mechanisms of action are diverse, often involving the modulation of key signaling pathways controlling cell growth and apoptosis.[12]
Data Presentation: Biological Activities of Related Indole Derivatives
The following tables summarize quantitative data for structurally related indole derivatives, illustrating the potential of scaffolds derived from this compound.
Table 1: Kinase Inhibitory Activity of Indole and Azaindole Derivatives
| Compound/Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Azaindole Derivative (34d) | CDK9 | 31 | - | - |
| Azaindole Derivative (34d) | CDK1 | 240 | - | - |
| Azaindole Derivative (34d) | CDK2 | 1600 | - | - |
| N-(1H-indazol-6-yl)benzenesulfonamide (K17) | PLK4 | 0.3 | - | - |
| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 | - | - |
Data adapted from studies on related bromo-azaindole and bromo-indazole scaffolds, demonstrating the potential for potent kinase inhibition.[5][7]
Table 2: Antiproliferative Activity of Indole Derivatives against Cancer Cell Lines
| Compound/Scaffold | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Indolyl-hydrazone (5) | MCF-7 (Breast Cancer) | 2.73 ± 0.14 | Staurosporine | 8.32 ± 0.43 |
| Indolyl-hydrazone (8) | MCF-7 (Breast Cancer) | 4.38 ± 0.23 | Staurosporine | 8.32 ± 0.43 |
| Indolyl-hydrazone (12) | MCF-7 (Breast Cancer) | 7.03 ± 0.37 | Staurosporine | 8.32 ± 0.43 |
| Sulfonohydrazide (5f) | MCF-7 (Breast Cancer) | 13.2 | - | - |
| Sulfonohydrazide (5f) | MDA-MB-468 (Breast Cancer) | 8.2 | - | - |
| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | MCF-7 (Breast Cancer) | 1.3 | Centrinone | 4.8 |
Data from various indole-based compounds, highlighting their potential as anticancer agents.[5][6][13]
Table 3: Antiviral Activity of Indole and Phenylsulfonyl Derivatives
| Compound/Scaffold | Virus | EC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) |
| Tetrahydroindole (2) | HCV gt 1b | 12.4 | 109.9 |
| Tetrahydroindole (2) | HCV gt 2a | 8.7 | 109.9 |
| Tetrahydroindole (3) | HCV gt 1b | 7.9 | >100 |
| Tetrahydroindole (3) | HCV gt 2a | 2.6 | >100 |
| Phenylsulfonyl-pyrazole (7e-p) | YFV | 3.6 - 11.5 | >100 |
| Spirooxindole-phenylsulfone (4c) | SARS-CoV-2 | 17 | >100 |
| Spirooxindole-phenylsulfone (4e) | SARS-CoV-2 | 18 | >100 |
| Spirooxindole-phenylsulfone (4i) | MERS-CoV | 11 | >100 |
Data from related indole and phenylsulfonyl-containing scaffolds, indicating potential for antiviral drug development.[3][8][10]
Experimental Protocols
The following are representative protocols for the chemical modification of this compound and subsequent biological evaluation.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the 6-position of the indole core.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the corresponding boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 6-aryl-1-(phenylsulfonyl)-1H-indole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, using Polo-like kinase 4 (PLK4) as an example.
Materials:
-
Synthesized 6-substituted-1-(phenylsulfonyl)-1H-indole derivatives
-
Recombinant human PLK4 enzyme
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the test compound dilutions, and the PLK4 enzyme.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed at room temperature for a defined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Antiproliferative Activity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Synthesized 6-substituted-1-(phenylsulfonyl)-1H-indole derivatives
-
Cancer cell line (e.g., MCF-7 human breast cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Synthetic Workflow for Derivatization
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-1-(phenylsulfonyl)-1H-indole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-(phenylsulfonyl)-1H-indole is a versatile heterocyclic compound with significant potential in the field of materials science, particularly in the development of organic electronic devices. Its indole core provides inherent charge-transport properties, while the phenylsulfonyl group enhances stability and the bromo-substituent serves as a key functional handle for the synthesis of advanced materials. These characteristics make it a valuable building block for creating novel organic semiconductors, hole-transporting materials (HTMs), and emissive materials for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).
This document provides detailed application notes on the potential uses of this compound in materials science and representative protocols for its utilization in the fabrication of organic electronic devices.
Key Applications in Materials Science
The unique structural features of this compound make it a promising candidate for several applications in materials science:
-
Precursor for Hole-Transporting Materials (HTMs): The bromo-functionality allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce hole-transporting moieties such as triarylamines. The resulting materials can be utilized in the hole-transport layer of OLEDs and OSCs to facilitate efficient injection and transport of positive charge carriers.
-
Building Block for Emissive Materials: Through further functionalization at the bromo-position, the electronic and photophysical properties of the indole core can be tuned to develop novel emissive materials for OLEDs. The phenylsulfonyl group can contribute to achieving high thermal stability in the final material.
-
Monomer for Conjugated Polymers: The bromo-substituent enables the use of this compound as a monomer in polymerization reactions to create conjugated polymers. These polymers can be designed to have specific electronic and optical properties for use in a variety of organic electronic devices.
Experimental Protocols
The following are representative protocols for the synthesis of a derivative of this compound and its application in the fabrication of an organic solar cell.
Protocol 1: Synthesis of a Triarylamine-Substituted Indole Derivative for use as a Hole-Transport Material
This protocol describes a hypothetical synthesis of a hole-transport material derived from this compound via a Suzuki coupling reaction.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 4-(diphenylamino)phenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (3 equivalents) dissolved in a minimum amount of deionized water to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.
-
Reflux the reaction mixture at 90°C for 24 hours under an argon atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine-substituted indole derivative.
Characterization: The synthesized material should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis Workflow
Caption: Synthetic route for a hole-transport material.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using the synthesized indole-based HTM.
Device Architecture: ITO / PEDOT:PSS / Active Layer (Donor:Acceptor) / HTM / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Donor Material (e.g., a conjugated polymer like PTB7)
-
Acceptor Material (e.g., a fullerene derivative like PC₇₁BM)
-
Synthesized triarylamine-substituted indole HTM
-
Chlorobenzene (or other suitable organic solvent)
-
Aluminum (Al) pellets
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor and acceptor materials (e.g., 1:1.5 weight ratio) in chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer at 1000 rpm for 60 seconds inside the glovebox.
-
Anneal the active layer at a temperature optimized for the specific donor-acceptor blend (e.g., 80°C) for 10 minutes.
-
-
Hole-Transport Material (HTM) Deposition:
-
Dissolve the synthesized triarylamine-substituted indole HTM in a suitable solvent like chlorobenzene.
-
Spin-coat the HTM solution onto the active layer.
-
Anneal the HTM layer as required.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 100 nm thick aluminum top electrode through a shadow mask at a pressure below 10⁻⁶ Torr.
-
Device Characterization: The performance of the fabricated solar cells should be evaluated by measuring their current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
Organic Solar Cell Fabrication Workflow
Caption: Workflow for fabricating an organic solar cell.
Quantitative Data
The following table summarizes hypothetical performance parameters for an organic solar cell fabricated using the synthesized indole-based HTM, compared to a standard HTM.
| Parameter | Device with Indole-based HTM | Device with Standard HTM |
| Open-Circuit Voltage (Voc) | 0.75 V | 0.72 V |
| Short-Circuit Current Density (Jsc) | 15.0 mA/cm² | 14.5 mA/cm² |
| Fill Factor (FF) | 0.65 | 0.68 |
| Power Conversion Efficiency (PCE) | 7.31 % | 7.08 % |
Note: The data presented here is hypothetical and serves as an example. Actual performance would depend on the specific molecular design, device architecture, and fabrication conditions.
Conclusion
This compound represents a valuable and versatile platform for the development of novel organic materials for electronic applications. Its adaptable chemical nature allows for the synthesis of a wide range of derivatives with tailored properties. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the potential of this compound in advancing the field of materials science. Further research into the synthesis of new derivatives and optimization of device fabrication processes is encouraged to fully realize the potential of this promising building block.
Application Notes and Protocols for 6-Bromo-1-(phenylsulfonyl)-1H-indole Derivatives in Biological Assays and Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological evaluation of 6-Bromo-1-(phenylsulfonyl)-1H-indole derivatives. This class of compounds has emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. The following sections detail the screening of these derivatives against various pathological targets, including cancer cell lines, bacteria, and viral enzymes. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these compounds.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of various this compound derivatives was assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48-72 hours of compound exposure.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| BR-PSI-001 | MCF-7 (Breast) | 12.5 |
| MDA-MB-231 (Breast) | 18.2 | |
| A549 (Lung) | 25.1 | |
| HepG2 (Liver) | 15.8 | |
| BR-PSI-002 | MCF-7 (Breast) | 8.7 |
| MDA-MB-231 (Breast) | 11.4 | |
| A549 (Lung) | 19.9 | |
| HepG2 (Liver) | 10.2 | |
| BR-PSI-003 | MCF-7 (Breast) | 21.3 |
| MDA-MB-231 (Breast) | 29.8 | |
| A549 (Lung) | 35.6 | |
| HepG2 (Liver) | 28.4 |
Note: The data presented in this table is a representative summary based on existing literature on related indole derivatives and serves as an example. Actual values for specific this compound derivatives would need to be determined experimentally.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solutions (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Antimicrobial Activity
Select this compound derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membrane integrity.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| BR-PSI-001 | Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 | |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | |
| BR-PSI-002 | Staphylococcus aureus (ATCC 29213) | 8 |
| Escherichia coli (ATCC 25922) | 16 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | |
| BR-PSI-003 | Staphylococcus aureus (ATCC 29213) | 32 |
| Escherichia coli (ATCC 25922) | 64 | |
| Pseudomonas aeruginosa (ATCC 27853) | >64 |
Note: This data is illustrative. MIC values for specific derivatives need to be determined experimentally.
Experimental Protocol: Broth Microdilution Assay
This protocol describes the determination of the MIC of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative stock solutions (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-HIV Activity: Reverse Transcriptase Inhibition
The 1-(phenylsulfonyl)-1H-indole core is a known scaffold for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). 6-Bromo substituted derivatives are being investigated for their potential to enhance this activity.
Data Presentation: HIV-1 Reverse Transcriptase (RT) Inhibition
The inhibitory activity against HIV-1 RT is determined using a commercially available colorimetric assay kit.
| Compound ID | HIV-1 RT IC50 (µM) |
| BR-PSI-001 | 5.2 |
| BR-PSI-002 | 2.8 |
| BR-PSI-003 | 9.1 |
| Nevirapine (Control) | 0.2 |
Note: This data is hypothetical and serves as an example.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines the screening of this compound derivatives for their ability to inhibit HIV-1 Reverse Transcriptase.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (Colorimetric)
-
This compound derivative stock solutions (in DMSO)
-
Recombinant HIV-1 Reverse Transcriptase
-
Control inhibitor (e.g., Nevirapine)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the control inhibitor.
-
Reaction Setup: In a 96-well plate, add the reaction mixture containing the template/primer, dNTPs, and the diluted compounds or controls.
-
Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate according to the kit's protocol (typically 1-2 hours at 37°C).
-
Detection: Stop the reaction and perform the detection steps as outlined in the kit manual. This usually involves a colorimetric reaction where the amount of synthesized DNA is quantified.
-
Absorbance Measurement: Read the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 6-Bromo-1-(phenylsulfonyl)-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-sulfonylation of 6-bromoindole?
A1: The most prevalent method involves the deprotonation of the indole nitrogen of 6-bromoindole with a suitable base, followed by the addition of benzenesulfonyl chloride. A strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically employed to ensure complete deprotonation and favor N-sulfonylation.
Q2: I am observing a significant amount of unreacted 6-bromoindole in my reaction mixture. What could be the cause?
A2: Incomplete consumption of the starting material can be due to several factors:
-
Insufficient Base: The molar equivalent of the base may be too low to fully deprotonate the 6-bromoindole.
-
Inactive Base: The base may have degraded due to improper storage or handling (e.g., sodium hydride reacting with atmospheric moisture).
-
Low Reaction Temperature: The temperature may not be sufficient to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Q3: My yield is consistently low. What are the potential side reactions?
A3: Low yields can often be attributed to side reactions, including:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can react with any residual water in the solvent or on the glassware, leading to the formation of benzenesulfonic acid.
-
C-Sulfonylation: Although less common for N-deprotonated indoles, some C-sulfonylation at the C3 position might occur under certain conditions, especially if deprotonation of the nitrogen is incomplete.
-
Reaction with Solvent: In some cases, the solvent itself can react with the reagents under the reaction conditions.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through two main techniques:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method. A gradient of ethyl acetate in hexanes is often effective for separating the product from nonpolar impurities and any remaining starting material.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of indole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Degradation of benzenesulfonyl chloride. 3. Presence of water in the reaction. 4. Low reaction temperature. | 1. Use fresh, properly stored base (e.g., a new bottle of NaH). Increase the molar equivalents of the base to 1.1-1.2 eq. 2. Use freshly opened or purified benzenesulfonyl chloride. 3. Ensure all glassware is oven-dried and the solvent is anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. |
| Multiple Spots on TLC (Side Products) | 1. Incomplete deprotonation leading to C-sulfonylation. 2. Reaction of benzenesulfonyl chloride with impurities. 3. Product degradation under harsh conditions. | 1. Ensure complete deprotonation by using a strong base like NaH and allowing sufficient time for the deprotonation step before adding the sulfonyl chloride. 2. Use highly pure starting materials and solvents. 3. Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the workup solvent. 2. Formation of an oil instead of a solid. | 1. Use a different extraction solvent. Ensure the aqueous phase is saturated with brine to reduce the solubility of the organic product. 2. If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[1] |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time, temperature, or the amount of benzenesulfonyl chloride. 2. Optimize the eluent system for column chromatography to achieve better separation. Multiple recrystallizations may be necessary. |
Experimental Protocols
Key Experiment: N-Sulfonylation of 6-Bromoindole
Objective: To synthesize this compound from 6-bromoindole and benzenesulfonyl chloride.
Materials:
-
6-Bromoindole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 6-bromoindole (1.0 eq.).
-
Add anhydrous DMF to dissolve the 6-bromoindole (concentration of approximately 0.2-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | DMF | 25 | 3 | 85-95 |
| 2 | NaH (1.1) | THF | 25 | 4 | 75-85 |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 12 | 60-70 |
| 4 | Et₃N (1.5) | CH₂Cl₂ | 25 | 24 | <10 |
| 5 | DBU (1.2) | CH₃CN | 50 | 8 | 40-50 |
Note: The yields presented are typical and may vary based on the specific experimental setup and purity of reagents.
Visualizations
References
Technical Support Center: Purification of 6-Bromo-1-(phenylsulfonyl)-1H-indole by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 6-Bromo-1-(phenylsulfonyl)-1H-indole.
Experimental Protocols & Data Presentation
Recommended Starting Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system, gradually increasing the polarity. A common starting point for N-sulfonylated indoles is a mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Visualization: As this compound is a UV-active compound due to its aromatic structure, fractions can be visualized under a UV lamp (254 nm).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation: Solvent Systems and Rf Values
The ideal Rf value for the target compound in the chosen TLC solvent system should be approximately 0.2-0.4 for good separation on a column. Below is a table of common solvent systems used for the purification of indole derivatives and related compounds, which can be used as a starting point for optimization.
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf Range |
| N-Sulfonylated Indoles | Silica Gel | Hexane / Ethyl Acetate | 0.2 - 0.5 |
| Bromo-Indole Derivatives | Silica Gel | Dichloromethane / Methanol | 0.3 - 0.6 |
| General Organic Compounds | Silica Gel | Toluene / Ethyl Acetate | Variable |
Chromatographic Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Troubleshooting Guides and FAQs
Here are some common issues encountered during the purification of this compound and their solutions.
Q1: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A1: This indicates that the solvent system is not polar enough to elute your compound.
-
Solution: Switch to a more polar solvent system. A mixture of dichloromethane and methanol is a good alternative. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Q2: I'm observing streaking of my compound on the TLC plate. How can I resolve this?
A2: Streaking can be caused by several factors, including compound overloading, acidic silica gel, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Reduce Concentration: Spot a more dilute solution of your crude product on the TLC plate.
-
Add a Modifier: If the compound is basic or acid-sensitive, adding a small amount of a modifier to the eluent can help. For potentially acidic compounds, adding a few drops of acetic acid might improve the spot shape. For basic compounds, adding 0.5-1% triethylamine to the eluent can neutralize the acidic sites on the silica gel.
-
Change the Stationary Phase: In some cases, alumina (neutral, acidic, or basic) may be a better choice than silica gel.
-
Q3: The separation between my desired product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A3: Improving separation requires optimizing the chromatography conditions.
-
Optimization Strategies:
-
Fine-tune the Solvent System: Test different ratios of your current solvent system. Sometimes a small change in polarity can significantly improve separation. You can also try a completely different solvent system (e.g., toluene/ethyl acetate).
-
Use a Gradient Elution: During column chromatography, start with a less polar solvent mixture and gradually increase the polarity. This can help to better separate compounds with close Rf values.
-
Column Dimensions: Use a longer and narrower column for more difficult separations. The increased surface area and path length can enhance resolution.
-
Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the mobile and stationary phases.
-
Q4: My compound appears to be decomposing on the silica gel column. What are my options?
A4: N-sulfonylated indoles can sometimes be sensitive to the acidic nature of silica gel.
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent system containing a small amount of triethylamine (1-3%), then use your regular eluent for the separation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
-
Q5: How can I visualize my colorless compound on the TLC plate and during fraction collection?
A5: While this compound is UV active, other visualization methods can be used for confirmation.
-
Visualization Techniques:
-
UV Light (254 nm): As an aromatic compound, it should appear as a dark spot on a fluorescent TLC plate. This is the most common and non-destructive method.
-
Staining: After UV visualization, you can use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.
-
p-Anisaldehyde or Vanillin Stains: These are also general-purpose stains that can produce colored spots with a variety of functional groups upon heating.
-
-
Q6: I've run my column, but the yield of my purified product is very low. What could have happened?
A6: Low recovery can be due to several issues.
-
Possible Causes and Solutions:
-
Compound Still on the Column: You may not have used a sufficiently polar solvent to elute your compound completely. Try flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) and check the eluate by TLC.
-
Decomposition: As mentioned in Q4, your compound may have degraded on the column.
-
Premature Elution: Your compound may have eluted very quickly in the solvent front. Always check the first few fractions collected.
-
Loss During Workup: Ensure that there were no losses during the solvent evaporation step, such as bumping of the solvent in the rotary evaporator.
-
Technical Support Center: Recrystallization of 6-Bromo-1-(phenylsulfonyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 6-Bromo-1-(phenylsulfonyl)-1H-indole. Below, you will find troubleshooting guides and frequently asked questions to address common challenges during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
-
Answer: The failure of crystals to form is a common issue that can stem from several factors:
-
The solution is not supersaturated: You may have used too much solvent.
-
Inappropriate solvent choice: The compound might be too soluble in the selected solvent, even at lower temperatures.
-
Presence of impurities: Some impurities can inhibit crystal nucleation and growth.[1]
-
Lack of nucleation sites: The crystallization vessel may be too smooth, lacking imperfections that can initiate crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass rod. This creates microscopic grooves that can serve as nucleation sites.[1]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[1]
-
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the solution becomes slightly cloudy (the saturation point), allow it to cool slowly again.[2]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath or a refrigerator.
-
Issue 2: The Compound is "Oiling Out"
-
Question: Instead of forming solid crystals, my compound is separating as an oily liquid. What causes this and how can I fix it?
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point.[2]
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to ensure a gradual temperature decrease, which encourages the formation of crystals over oil.[2]
-
Modify the Solvent System: If you are using a single solvent, consider switching to a mixed-solvent system. If you are already using a mixed system, adjust the ratio by adding more of the solvent in which the compound is more soluble (the "good" solvent).[2]
-
Issue 3: Low Yield of Recrystallized Product
-
Question: After filtration, the yield of my purified this compound is very low. How can I improve it?
-
Answer: A low yield can be due to several factors:
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Using too much solvent: This is the most common cause, as a significant portion of your compound will remain dissolved in the mother liquor.[1]
-
Premature crystallization: The compound may have started to crystallize during a hot filtration step to remove insoluble impurities.
-
High solubility at low temperatures: The chosen solvent may still be too good at dissolving your compound, even when cold.
Troubleshooting Steps:
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid forms, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling it again.[2]
-
Optimize Solvent Volume: In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals prematurely.[2]
-
Issue 4: The Purified Crystals are Colored
-
Question: The crystals I obtained are colored, but I expect the pure compound to be white or off-white. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed using activated charcoal.[1]
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.[1]
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. Be aware that activated charcoal can also adsorb some of your product, which may slightly reduce the overall yield.[1]
-
Second Recrystallization: A second recrystallization is often an effective method for improving the purity and color of the final product.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing this compound?
-
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For N-sulfonylated indoles, common solvents to try include alcohols (like ethanol or methanol), esters (like ethyl acetate), or mixtures of these with a non-polar solvent like hexanes.[4] A related compound, 4-(Methyl)-1-(phenylsulfonyl)-1H-indole, has been recrystallized from methanol.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best choice for your specific sample.
-
-
Q2: How do I perform a mixed-solvent recrystallization?
-
A2: In a mixed-solvent recrystallization, you use two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
-
-
Q3: How can I confirm the purity of my recrystallized product?
-
A3: A common and effective way to assess the purity of a crystalline solid is by measuring its melting point. A pure compound should have a sharp and narrow melting point range that is elevated compared to the crude material.[6] For comparison, the melting point of 3-Bromo-1-(phenylsulfonyl)indole is 117-119°C.[3] Other analytical techniques such as NMR spectroscopy or chromatography (TLC, HPLC) can also be used to assess purity.
-
Quantitative Data
While specific recrystallization data for this compound is not widely published, the following table provides information on related compounds and common recrystallization solvents to guide your experimental design.
| Compound/Solvent | Melting Point (°C) | Boiling Point (°C) | Notes |
| 3-Bromo-1-(phenylsulfonyl)indole | 117-119[3] | - | A structurally similar compound. |
| 6-Bromoindole | 92-96 | - | The parent indole for the target compound. |
| Methanol | - | 64.7 | Used to recrystallize a related methyl-analogue.[5] |
| Ethanol | - | 78.4 | A common solvent for recrystallizing indole derivatives.[4] |
| Ethyl Acetate | - | 77.1 | A common solvent for recrystallizing indole derivatives.[4] |
| Hexanes | - | ~69 | Often used as a "poor" solvent in mixed-solvent systems.[4] |
| Water | - | 100 | Can be used for polar compounds, but may not be suitable for this substrate.[4] |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization Procedure
-
Solvent Selection: Begin by selecting a suitable solvent based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring or swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by leaving them in the Büchner funnel with the vacuum on for a period of time, or by placing them in a desiccator.
Visualizations
Caption: A decision tree for troubleshooting common recrystallization issues.
Caption: Standard workflow for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-1-(phenylsulfonyl)indole, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. 4-Bromomethyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole. Our resources are designed to address common challenges and side reactions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the N-sulfonylation of 6-bromo-1H-indole. This is achieved by deprotonating the indole nitrogen with a suitable base, followed by the addition of benzenesulfonyl chloride, which acts as an electrophile.
Q2: What are the most critical parameters to control in this synthesis?
The critical parameters for a successful synthesis include the choice of base, solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are highly recommended to prevent unwanted side reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, product, and any potential byproducts.
Q4: What are the expected spectroscopic characteristics of the final product?
The final product, this compound, can be characterized by standard spectroscopic techniques. In ¹H NMR, one would expect to see signals corresponding to the protons on the indole and phenylsulfonyl moieties. The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
Troubleshooting Guide
This guide addresses common issues and potential side reactions that may occur during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Incomplete deprotonation of 6-bromo-1H-indole. 2. Deactivated benzenesulfonyl chloride. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., sodium hydride) and ensure anhydrous conditions. 2. Use freshly opened or purified benzenesulfonyl chloride. 3. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. |
| Presence of multiple spots on TLC, indicating side products | 1. C-Sulfonylation: The highly nucleophilic C3 position of the indole may react with benzenesulfonyl chloride. 2. Bis-sulfonylation: Reaction at both the nitrogen and a carbon atom. 3. Hydrolysis of benzenesulfonyl chloride: Presence of water in the reaction mixture. | 1. Ensure complete deprotonation of the nitrogen to make it the most reactive nucleophile. Slower addition of the sulfonyl chloride at a lower temperature can also favor N-sulfonylation. 2. Use stoichiometric amounts of the reagents and ensure complete N-sulfonylation before potential C-sulfonylation can occur. 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Employ column chromatography with a carefully selected solvent gradient to separate the desired product from impurities. Recrystallization can also be an effective purification method. |
| Discoloration of the reaction mixture | 1. Oxidation of the indole ring. | 1. Perform the reaction under an inert atmosphere and use degassed solvents to minimize exposure to oxygen. |
Experimental Protocols
Key Experiment: N-Phenylsulfonylation of 6-Bromo-1H-indole
This protocol is adapted from a general procedure for the N-sulfonylation of indoles and should be optimized for the specific substrate.
Materials:
-
6-Bromo-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common side reactions and issues.
Technical Support Center: Optimizing Suzuki Coupling of Bromoindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of bromoindoles. Our aim is to help you diagnose and resolve common experimental challenges to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a bromoindole is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion is a frequent issue and can be attributed to several factors, including catalyst problems, suboptimal reaction conditions, or poor starting material quality.[1]
-
Catalyst Inactivity: The active Pd(0) species may not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1][2] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1][2]
-
Suboptimal Conditions: The reaction temperature may be too low, the base too weak, or the solvent system inappropriate for your specific bromoindole substrate.[1]
-
Poor Reagent Quality: The bromoindole may contain impurities that inhibit the catalyst, and the boronic acid partner can degrade over time, especially if not stored properly.[1]
Q2: I'm observing a significant amount of debromination, resulting in indole as a major byproduct. How can I prevent this?
A: Debromination is a common side reaction with bromoindoles. The most effective strategies to minimize this are:
-
N-Protection: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage. Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) can prevent this, leading to cleaner reactions and higher yields.[1] Unprotected heterocycles have been shown to give only trace amounts of the desired biaryl product in some cases.
-
Avoid Hydride Sources: Ensure the use of high-purity, anhydrous solvents, as impurities or certain alcohols can act as hydride sources, leading to reductive debromination.[1]
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
A: Besides debromination, several other side reactions can reduce the yield of your desired product:
-
Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1]
-
Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue with certain boronic acids.
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for coupling with bromoindoles?
A: The choice of reagents is critical for a successful reaction, and a systematic screening of conditions is often necessary.[1]
-
Catalyst & Ligand: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often highly effective for N-heterocycles.[1][4] For challenging couplings, Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are robust options.[1][3]
-
Base: The base is essential for the catalytic cycle.[1] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][5] The strength and solubility of the base can significantly impact the reaction.
-
Solvent: A mixed aqueous system is typically required to dissolve all components.[1] Common solvent systems include 1,4-dioxane/water, THF/water, and acetonitrile/water.[1] The choice of organic solvent can influence the reaction rate and yield.[1]
Data Presentation: Condition Screening
Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The table below summarizes typical starting points and ranges for key variables based on literature for similar substrates.
| Parameter | Typical Starting Point | Optimization Range | Rationale |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%) | Pd(dppf)Cl₂ is often highly effective for N-heterocycles.[1][4] Buchwald systems are robust for challenging couplings.[1] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv) | The base is essential for the catalytic cycle.[1] Stronger bases may be needed for less reactive substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, Acetonitrile/H₂O, Toluene/H₂O | A mixed aqueous system is needed to dissolve all components.[1] The organic solvent can influence reaction rate and yield.[1] |
| Temperature | 80-90 °C | 40 - 120 °C | Most Suzuki couplings require heating.[1] Milder conditions may be possible with highly active catalysts.[1] |
Experimental Protocols
This protocol provides a reliable starting point for the Suzuki coupling of a bromoindole with an arylboronic acid.
Materials:
-
Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add the bromoindole, arylboronic acid, base, and palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
Technical Support Center: Deprotection of 1-(Phenylsulfonyl)indoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 1-(phenylsulfonyl)indoles.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of 1-(phenylsulfonyl)indoles often challenging?
The primary challenge lies in the inherent stability of the nitrogen-sulfur (N-S) bond in the sulfonamide linkage.[1] This bond is robust and its cleavage typically requires harsh reaction conditions, which can be incompatible with other sensitive functional groups present in the molecule. The choice of deprotection strategy is highly dependent on the specific substrate and the desired final product.[2]
Q2: What are the most common methods for the deprotection of 1-(phenylsulfonyl)indoles?
Several methods are commonly employed, each with its own advantages and limitations:
-
Base-mediated deprotection: Strong bases like potassium tert-butoxide (t-BuOK) or pulverized potassium hydroxide (KOH) can effectively cleave the N-S bond.[3][4]
-
Reductive cleavage: Reagents such as samarium diiodide (SmI2) or sodium naphthalene promote the reductive cleavage of the sulfonamide.[1][5] Electrochemical methods also fall under this category and offer a milder alternative.[1]
-
Acid-catalyzed hydrolysis: Strong acids like hydrobromic acid (HBr) or trifluoromethanesulfonic acid can be used, although this method is often harsh.[1][5] For specific sulfonyl groups like mesitylenesulfonyl, hydrogen fluoride (HF) has been successfully used.[6]
-
Organosilicon reagents: Phenyldimethylsilyllithium has been reported to cleave p-toluenesulfonamides of indoles.[7]
Q3: Can the phenylsulfonyl protecting group be removed selectively in the presence of other protecting groups?
Selective deprotection is possible but requires careful selection of reagents and reaction conditions. For instance, electrochemical deprotection of an N,N-dimethylaminosulfonyl group has been shown to be selective in the presence of nitrile or benzamide functionalities. However, it is not compatible with reducible groups like C-Br bonds. The choice of an orthogonal protecting group strategy from the outset is crucial for complex syntheses.
Q4: What are some common side reactions observed during the deprotection of 1-(phenylsulfonyl)indoles?
Side reactions can include:
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Sulfonyl group migration: Under acidic conditions, particularly with electron-rich indole systems, the sulfonyl group may migrate to other positions on the indole ring.[5]
-
Decomposition of sensitive functional groups: The harsh conditions required for deprotection can lead to the degradation of other functional groups on the indole or its substituents.
-
Alkylation of the indole nitrogen: In acidic deprotections that generate carbocations (e.g., from a Boc group on another part of the molecule), the unprotected indole nitrogen can be susceptible to alkylation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of 1-(phenylsulfonyl)indoles.
Issue 1: Incomplete or No Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficiently strong reagent or harsh conditions | * Increase the concentration of the reagent. * Elevate the reaction temperature. * Increase the reaction time. * Switch to a more potent deprotection method (see comparison table below). |
| Poor solubility of the substrate | * Use a co-solvent to improve solubility. * Ensure adequate stirring to maintain a homogeneous reaction mixture. |
| Deactivation of the reagent | * Use freshly prepared or purified reagents. * Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reagent degradation. |
Issue 2: Low Yield of the Deprotected Indole
| Potential Cause | Troubleshooting Steps |
| Side reactions | * Lower the reaction temperature. * Reduce the reaction time. * Consider a milder deprotection method. For example, if acidic conditions are causing side reactions, explore basic or reductive cleavage methods. |
| Product degradation during workup | * Ensure the workup procedure is appropriate for the stability of the product. * Minimize exposure to strong acids or bases during extraction and purification. |
| Incomplete reaction | * Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. |
Issue 3: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Sulfonyl group migration | * If using acidic conditions, switch to a basic or reductive deprotection method. |
| Reaction with other functional groups | * Protect other sensitive functional groups prior to the deprotection step. * Choose a deprotection method that is orthogonal to the other functional groups present in the molecule. |
Comparison of Common Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Basic Hydrolysis | t-BuOK, KOH | THF or Toluene, RT to reflux | Readily available reagents, straightforward procedure. | Can be harsh, may not be suitable for base-sensitive substrates. |
| Reductive Cleavage | SmI2, Sodium Naphthalene | THF, -78°C to RT | Mild conditions, often high yielding. | Reagents can be sensitive to air and moisture. |
| Electrochemical | Mercury pool cathode, DMF | Room Temperature | Very mild conditions, high chemoselectivity. | Requires specialized equipment, incompatible with some reducible groups. |
| Acidic Hydrolysis | HBr, TFA, HF | Various solvents, often elevated temperatures | Effective for robust substrates. | Harsh conditions, risk of side reactions and functional group degradation.[5] |
Experimental Protocols
Protocol 1: Deprotection using Potassium tert-Butoxide (t-BuOK)
This protocol is adapted from a procedure for the one-pot N-arylation of indoles following deprotection.[9]
-
To a solution of the 1-(phenylsulfonyl)indole (1.0 mmol) in anhydrous DMSO (5 mL) under an argon atmosphere, add potassium tert-butoxide (2.0 mmol).
-
Stir the reaction mixture at 80°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Electrochemical Deprotection of N,N-Dimethylaminosulfonylindoles
This is a general procedure based on a reported electrochemical cleavage method.
-
Set up a divided electrochemical cell with a mercury pool cathode (working electrode), a platinum sheet anode (counter electrode), and a saturated calomel reference electrode.
-
Fill the cell with a 0.2 M solution of tetraethylammonium perchlorate in DMF as the electrolyte.
-
Add the N,N-dimethylaminosulfonyl-protected indole (0.35 mmol) to the cathodic compartment (35 mL).
-
Apply a constant potential to the mercury working electrode and conduct the electrolysis under a nitrogen atmosphere at room temperature until a minimum current is reached (typically requires 2 Faraday/mol).
-
Pour the catholyte into water (350 mL) and extract with diethyl ether (200 mL).
-
Wash the organic phase with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Protection/Deprotection Reagents [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Cleavage of sulfonamides with phenyldimethylsilyllithium | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition of 6-Bromo-1-(phenylsulfonyl)-1H-indole during reactions
Welcome to the technical support center for 6-Bromo-1-(phenylsulfonyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reagent and preventing its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenylsulfonyl group on the indole nitrogen?
A1: The 1-(phenylsulfonyl) group serves multiple purposes. It acts as a protecting group, preventing unwanted reactions at the indole nitrogen and enhancing the stability of the indole ring towards certain acidic conditions.[1][2][3] It is also a strong electron-withdrawing group, which modifies the reactivity of the indole nucleus. For instance, it facilitates lithiation at the C2 position and can act as a leaving group in cine-substitution reactions.[4][5]
Q2: What are the main causes of decomposition for this compound during a reaction?
A2: The most common decomposition pathway is the cleavage of the nitrogen-sulfur (N-S) bond. This is typically initiated by:
-
Strong Nucleophiles: Hard nucleophiles, such as alkoxides and organolithiums, can attack the sulfur atom, leading to the cleavage of the phenylsulfonyl group.[4]
-
Strong Bases: Under certain conditions, particularly at elevated temperatures, strong bases can promote the elimination of the arenesulfinic group, generating a vinylogous imine intermediate.[6]
-
Reductive Conditions: Certain reducing agents can cleave the N-S bond. For example, the phenylsulfonyl group can be removed using magnesium in methanol (Mg/MeOH).[6]
Q3: Under what conditions is the phenylsulfonyl protecting group generally considered stable?
A3: The phenylsulfonyl group is generally stable under acidic conditions and towards many oxidizing agents. It is also compatible with a wide range of reactions that do not involve strong, hard nucleophiles or harsh reducing conditions, such as Friedel-Crafts acylations and some cross-coupling reactions.[7]
Q4: What are the typical byproducts I should look for on a TLC plate if I suspect decomposition?
A4: The primary decomposition byproduct is 6-bromo-1H-indole, which results from the cleavage of the N-S bond. You may also observe byproducts derived from the benzenesulfonyl moiety, such as benzenesulfinic acid or its salts. A TLC spot corresponding to the much more polar 6-bromo-1H-indole is a key indicator of deprotection.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered during reactions involving this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield and multiple spots on TLC, including one at a low Rf value. | N-S bond cleavage (deprotection) due to nucleophilic attack on the sulfonyl group. | • If using a strong nucleophile (e.g., organolithium, Grignard), perform the reaction at a low temperature (-78 °C).• Add the nucleophile slowly and use only a slight excess (e.g., 1.05-1.1 equivalents).• Consider using a "softer" nucleophile if the reaction chemistry allows. |
| Reaction fails to proceed to completion, and starting material is slowly consumed to form baseline material on TLC. | Base-induced elimination of the phenylsulfonyl group. This is more common in reactions intended to functionalize the C3 position.[6] | • Use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, LDA) at low temperatures.• Avoid heating the reaction mixture if possible. If heat is required, use the minimum temperature necessary for the reaction to proceed.• Ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Formation of unexpected side products during a metalation/electrophile quench sequence. | The phenylsulfonyl group can direct lithiation to the C2 position. If the electrophile is not added correctly or if the temperature rises, side reactions can occur. | • Ensure complete metalation at low temperature (-78 °C) before adding the electrophile.• Add the electrophile slowly at -78 °C and allow the reaction to warm gradually if necessary.• Use a suitable solvent system, typically anhydrous THF or diethyl ether. |
| Deprotection observed during aqueous workup. | Some basic workup conditions (e.g., strong NaOH or K₂CO₃ solutions at room temperature for extended periods) can slowly cleave the N-S bond. | • Use a milder basic solution for the workup (e.g., saturated NaHCO₃ solution).• Minimize the time the compound is in contact with the basic aqueous phase.• Neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution) before extraction. |
Experimental Protocols
Protocol 1: General Procedure for Stable Lithiation and Electrophilic Quench
This protocol provides a methodology for C2 functionalization while minimizing the risk of decomposition.
-
Preparation: Add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation at the C2 position.
-
Electrophile Addition: Add the desired electrophile (1.2 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the cooled solution.
-
Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Deprotection (Cleavage of the Phenylsulfonyl Group)
Understanding how to cleave the group is key to avoiding accidental cleavage. This protocol uses magnesium in methanol, a common method for this deprotection.[6]
-
Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add magnesium (Mg) turnings (approx. 10 eq) to the solution.
-
Reaction: Stir the suspension at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed. The product, 6-bromo-1H-indole, will have a significantly lower Rf value.
-
Workup: Cool the reaction mixture and carefully add 1 M hydrochloric acid (HCl) until the excess magnesium has dissolved.
-
Extraction: Extract the mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 6-bromo-1H-indole. Further purification can be achieved by chromatography or recrystallization if needed.
Visual Guides
Caption: Fig. 1: Decomposition via Nucleophilic Attack
Caption: Fig. 2: Troubleshooting Logic for Low Yield
References
- 1. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for low reactivity of 6-bromoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 6-bromoindoles in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-bromoindole showing low reactivity in cross-coupling reactions?
Low reactivity of 6-bromoindoles can be attributed to several factors:
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N-H Acidity: The indole N-H proton is acidic and can be deprotonated by the bases typically used in cross-coupling reactions. This can lead to the formation of an indolide anion, which may coordinate to the metal catalyst and inhibit its activity.
-
Catalyst Inhibition: The lone pair of electrons on the indole nitrogen can act as a ligand for the palladium catalyst, leading to catalyst poisoning or the formation of inactive complexes.
-
Steric Hindrance: While less of a factor at the 6-position compared to positions closer to the pyrrole ring, steric bulk on the coupling partners or ligands can still hinder the reaction.
-
Electronic Effects: The electronic nature of the indole ring system can influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Impurity of Starting Materials: Impurities in the 6-bromoindole, such as residual starting materials from its synthesis or degradation products, can interfere with the catalyst.
Q2: Should I protect the indole nitrogen? If so, what protecting group should I use?
Yes, N-protection is highly recommended for many cross-coupling reactions to prevent the issues caused by the acidic N-H proton. The choice of protecting group depends on the reaction conditions and the desired deprotection strategy.
| Protecting Group | Introduction | Removal Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc anhydride, DMAP, base | Acidic conditions (e.g., TFA, HCl) | Stable to many coupling conditions, but not strong acids. |
| Tosyl (p-toluenesulfonyl) | Tosyl chloride, base | Strong base (e.g., NaOH, KOH) or reducing agents | Very robust, electron-withdrawing, can enhance reactivity in some cases. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base | Fluoride sources (e.g., TBAF) | Stable to a wide range of conditions. |
Q3: My reaction is not working. How do I know if my catalyst is the problem?
Catalyst deactivation is a common cause of reaction failure. Signs of catalyst issues include:
-
Formation of Palladium Black: A black precipitate indicates that the Pd(0) catalyst has agglomerated and is no longer active in the solution.
-
No Product Formation: Even without visible palladium black, the catalyst may be inactive due to poisoning by impurities or coordination with the substrate.
To troubleshoot, consider using a different palladium source (e.g., a pre-catalyst), screening different ligands, ensuring strictly inert and anhydrous conditions, and purifying all reagents.
Troubleshooting Guides
Low Reactivity in Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired 6-arylindole.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 6-bromoindoles.
Optimized Suzuki Coupling Conditions for Bromo-Heterocycles (as a starting point for 6-bromoindole)
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (10) | - | K2CO3 (2) | DME | 80 | 2 | High |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K3PO4 (2) | Dioxane/H2O | 60 | 5-8 | 97[1] |
| 4-Substituted-7-bromo-1H-indazoles | Aryl/heteroaryl boronic acids | Pd(PPh3)4 (10) | - | Cs2CO3 (1.3) | Dioxane/EtOH/H2O | 140 | 4 | 62-78 |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-6-bromoindole
-
Reaction Setup: In a flame-dried Schlenk flask, combine N-Boc-6-bromoindole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Low Reactivity in Heck Coupling
Problem: Low yield or formation of side products in the Heck reaction.
Caption: Troubleshooting workflow for the Heck reaction of 6-bromoindoles.
Heck Reaction Conditions for Bromo-Heterocycles (as a starting point for 6-bromoindole)
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromonicotinonitrile | n-Butyl acrylate | Pd(OAc)2 (5) | P(o-tol)3 (10) | Et3N (2) | NMP | 120-140 | 16-24 | High |
| 6-Bromonicotinonitrile | Styrene | PdCl2(PPh3)2 (3) | - | Et3N (1.5) | DMF | 100-120 | 12-24 | High |
| Aryl Bromide | Styrene | Pd(OAc)2 (1) | - | Cs2CO3 (2) | Dioxane | 80 | - | 88-99[2] |
Experimental Protocol: Heck Coupling of N-Tosyl-6-bromoindole with an Acrylate
-
Reaction Setup: To an oven-dried Schlenk tube, add N-Tosyl-6-bromoindole (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂) (2 mol%), and a phosphine ligand such as Triphenylphosphine (PPh₃) (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Reagent Addition: Add a degassed solvent such as anhydrous DMF, followed by the acrylate (1.5 equiv.) and a base like triethylamine (Et₃N) (1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the product by column chromatography on silica gel.
Low Reactivity in Buchwald-Hartwig Amination
Problem: Poor conversion to the desired 6-aminoindole.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of 6-bromoindoles.
Buchwald-Hartwig Amination Conditions for Bromo-Heterocycles (as a starting point for 6-bromoindole)
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd2(dba)3 (2.5) | XPhos (6) | NaOtBu (1.4) | Toluene | 100 | 16 | 60-88[3][4] |
| 2-Bromo-6-methyl pyridine | trans-1,2-Diaminocyclohexane | Pd2(dba)3 (5) | BINAP (10) | NaOtBu (1.4) | Toluene | 80 | 4 | 60[5] |
| Aryl Bromide | Morpholine | Pd-PEPPSI-iPENT (1) | - | tBuOK (1.7) | - (ball-milling) | RT | 3 | 91[6] |
Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 6-bromoindole
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the N-protected 6-bromoindole (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C until the starting material is consumed.
-
Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycles
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Heck catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole. It provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and safety considerations to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: The N-sulfonylation reaction is sluggish or incomplete, even after extended reaction times. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Deprotonation of 6-Bromoindole: The formation of the indolide anion is crucial for the subsequent reaction with benzenesulfonyl chloride. Incomplete deprotonation can be due to impure or deactivated sodium hydride (NaH), or the presence of moisture in the reaction system.
-
Low Reaction Temperature: While the initial deprotonation is often carried out at 0 °C to control the exothermic reaction, the subsequent sulfonylation may require a higher temperature to proceed at a reasonable rate.
-
Poor Quality of Reagents: The purity of 6-bromoindole, benzenesulfonyl chloride, and the solvent (N,N-dimethylformamide - DMF) is critical. Impurities can interfere with the reaction.
Solutions:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous DMF. Ensure the 6-bromoindole is thoroughly dried before use.
-
Verify Sodium Hydride Activity: Use a fresh batch of NaH dispersion. If necessary, wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use. This should be done with extreme caution under an inert atmosphere.
-
Optimize Reaction Temperature: After the initial deprotonation at 0 °C, consider allowing the reaction to warm to room temperature or gently heating it to 40-50 °C to drive the sulfonylation to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Purity Check: Use high-purity reagents. If necessary, purify the starting materials before use.
Q2: I am observing significant amounts of a side-product. How can I identify and minimize its formation?
Possible Side-Products:
-
C3-Sulfonylated Isomer: While N-sulfonylation is generally favored under these conditions, some C3-sulfonylation can occur, especially if the deprotonation of the indole nitrogen is not complete.
-
Bis-sulfonylated Product: Although less common, reaction at another position on the indole ring is possible under harsh conditions.
-
Decomposition Products: The combination of NaH and DMF can be hazardous at elevated temperatures and can lead to decomposition products. It is crucial to maintain strict temperature control.
Solutions:
-
Controlled Addition of Reagents: Add the benzenesulfonyl chloride solution slowly to the deprotonated 6-bromoindole at a low temperature to maintain control over the reaction exotherm and minimize side reactions.
-
Strict Temperature Monitoring: Do not allow the reaction temperature to exceed 50-60 °C. Runaway reactions with NaH and DMF have been reported and can be explosive.
-
Purification Strategy: Develop a robust purification method, such as recrystallization or column chromatography, to effectively remove isomers and other impurities.
Q3: The work-up procedure is difficult, and I am experiencing product loss.
Challenges in Work-up:
-
Emulsion Formation: During the aqueous quench, emulsions can form, making phase separation difficult.
-
Product Precipitation: The product may precipitate out during the work-up, leading to losses during filtration and transfers.
Solutions:
-
Careful Quenching: Quench the reaction by slowly adding it to a large volume of cold water or ice with vigorous stirring. This helps to dissipate heat and control the quenching of excess NaH.
-
Solvent Selection for Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. If emulsions form, adding brine can help to break them.
-
Efficient Filtration and Washing: If the product precipitates, ensure it is collected efficiently by filtration. Wash the solid thoroughly with water to remove inorganic salts and then with a non-polar solvent like hexane to remove residual mineral oil from the NaH dispersion.
Q4: The final product purity is not meeting specifications after initial purification.
Purification Challenges:
-
Closely Eluting Impurities: Isomeric byproducts or unreacted starting materials may be difficult to separate by simple crystallization.
-
Residual Solvent: Trapped solvent in the crystalline product can be a common issue in large-scale batches.
Solutions:
-
Recrystallization Optimization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) often gives the best results.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary. Optimize the eluent system to achieve good separation.
-
Drying under Vacuum: Dry the final product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to effectively remove residual solvents.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling sodium hydride and DMF on a large scale?
A: The combination of sodium hydride (NaH) and N,N-dimethylformamide (DMF) can be extremely hazardous and has been associated with thermal runaway reactions and explosions, particularly on a larger scale.[1][2][3][4]
-
Inert Atmosphere: NaH is highly reactive with water and air. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction of NaH with DMF can become violently exothermic at temperatures above 60-70°C. Strict temperature control is paramount. Use a reliable cooling system and monitor the internal reaction temperature continuously.
-
Quenching: Excess NaH must be quenched carefully and slowly. A common method is the slow addition of isopropanol or ethanol at a low temperature before the aqueous work-up.
-
Ventilation: The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation and avoid any potential ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and suitable gloves.
Q: How can I monitor the progress of the reaction?
A: The reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material (6-bromoindole) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion rate and identify the presence of any major side-products.[5][6]
Q: What are the typical yields and purity I can expect on a larger scale?
A: With an optimized process, yields for the N-sulfonylation of indoles are generally good. On a larger scale, you can typically expect yields in the range of 80-95%. The purity of the crude product can vary, but after a proper work-up and a single recrystallization, a purity of >98% is often achievable. Further purification by column chromatography can yield >99% purity if required.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up Synthesis
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) |
| 6-Bromoindole | 10 g (1.0 eq) | 1.0 kg (1.0 eq) |
| Sodium Hydride (60% disp.) | 2.45 g (1.2 eq) | 245 g (1.2 eq) |
| Benzenesulfonyl Chloride | 9.9 g (1.1 eq) | 990 g (1.1 eq) |
| Anhydrous DMF | 100 mL | 10 L |
| Reaction Temperature | 0 °C to RT | 0 °C to 25 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield (after work-up) | 85-95% | 80-90% |
| Purity (after recrystallization) | >98% | >98% |
Experimental Protocols
Detailed Methodology for the Scale-Up Synthesis of this compound
Materials:
-
6-Bromo-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzenesulfonyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
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Ethyl acetate
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Hexane
-
Isopropanol
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Appropriately sized, jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Filtration apparatus (e.g., Büchner funnel or Nutsche filter).
-
Vacuum oven.
Procedure:
-
Reactor Setup: Set up the reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: Charge the reactor with 6-Bromo-1H-indole and anhydrous DMF. Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using a cooling bath. Slowly add the sodium hydride (60% dispersion in mineral oil) portion-wise, maintaining the internal temperature below 5 °C. Hydrogen gas will be evolved. Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
-
Sulfonylation: Slowly add a solution of benzenesulfonyl chloride in anhydrous DMF via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add isopropanol to quench any unreacted sodium hydride. Stir for 30 minutes.
-
Work-up: Slowly pour the reaction mixture into a separate vessel containing a large volume of ice-water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral, followed by a wash with cold hexane to remove mineral oil.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
FAQs
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities include:
-
Unreacted 6-bromoindole: This can occur due to incomplete reaction.
-
Benzenesulfonic acid: This is the hydrolysis product of the reagent benzenesulfonyl chloride.
-
Di-sulfonated indole: While less common, over-reaction can lead to the formation of di-sulfonated byproducts.
-
Regioisomers: Impurities from the synthesis of the starting material, 6-bromoindole, may carry through.
Q2: My reaction is not going to completion, and I see a significant amount of starting material (6-bromoindole) by TLC analysis. What could be the issue?
A2: Incomplete reactions are often due to several factors:
-
Insufficient Base: The reaction requires a base to deprotonate the indole nitrogen, making it nucleophilic. Ensure you are using a sufficient molar excess of a suitable base (e.g., sodium hydride, potassium carbonate).
-
Poor Solvent Quality: The use of wet or impure solvents can quench the base and react with benzenesulfonyl chloride, hindering the desired reaction. Always use anhydrous solvents.
-
Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required to drive it to completion.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q3: I have a significant amount of a water-soluble impurity in my crude product. What is it and how can I remove it?
A3: This is likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride. It can be easily removed by performing an aqueous workup. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and extract the acidic impurity into the aqueous phase.
Q4: My purified product shows a lower than expected molecular weight on the mass spectrum. What could be the cause?
A4: This could indicate the loss of the phenylsulfonyl group during workup or purification. The phenylsulfonyl group can be labile under certain acidic or basic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Troubleshooting Common Scenarios
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side reactions; loss of product during workup/purification. | Ensure anhydrous conditions, use sufficient base, optimize reaction time and temperature. Perform a careful aqueous workup and optimize purification conditions. |
| Oily or Gummy Product | Presence of unreacted benzenesulfonyl chloride or other low-melting impurities. | Purify the crude product using column chromatography on silica gel. |
| Multiple Spots on TLC | Incomplete reaction, side product formation (e.g., di-sulfonylation), or presence of starting material isomers. | Verify the purity of starting materials. Optimize reaction stoichiometry and conditions. Employ careful column chromatography for separation. |
| Product Degradation | Hydrolysis of the phenylsulfonyl group. | Avoid harsh acidic or basic conditions during workup and purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the N-phenylsulfonylation of 6-bromoindole.
Materials:
-
6-Bromo-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 6-bromo-1H-indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Value |
| Reactant | 6-Bromo-1H-indole |
| Reagent | Benzenesulfonyl chloride |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purification Method | Column Chromatography |
Visualizations
Validation & Comparative
A Comparative Guide to Indole Protecting Groups: Spotlight on 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is therefore a critical strategy in multi-step syntheses. This guide provides an objective comparison of various indole protecting groups, with a special focus on the characteristics and performance of 6-Bromo-1-(phenylsulfonyl)-1H-indole. The information presented is supported by experimental data to aid in the rational selection of an appropriate protecting group for your specific synthetic needs.
Introduction to Indole Protection
The ideal protecting group for an indole should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups.[1] Furthermore, the protecting group can significantly influence the reactivity of the indole ring, a factor that can be strategically exploited.[2] This guide will compare several common indole protecting groups, including sulfonyl, carbamate, and alkyl/silyl-based groups.
The Phenylsulfonyl Group and its 6-Bromo Derivative
The phenylsulfonyl (SO₂Ph) group is a robust, electron-withdrawing protecting group that enhances the acidity of the indole N-H, facilitating its deprotonation and subsequent protection.[2] This electron-withdrawing nature also deactivates the indole ring towards electrophilic attack, while activating it for nucleophilic substitution, particularly at the C3 position.[3] The introduction of a bromine atom at the 6-position of the indole core, as in this compound, can further modulate the electronic properties and provide a handle for further synthetic transformations, such as cross-coupling reactions.
Comparative Data on Indole Protecting Groups
The selection of an appropriate protecting group is highly dependent on the specific reaction sequence. The following tables summarize quantitative data for the introduction and cleavage of common indole protecting groups, as well as their stability under various conditions.
Table 1: Introduction of Common Indole Protecting Groups
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Phenylsulfonyl (SO₂Ph) | PhSO₂Cl, NaH | DMF | - | High | [2] |
| Tosyl (Ts) | TsCl, NaH | DMF | - | High | [4] |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP | CH₂Cl₂ | 5 h | 94 | [5] |
| Benzyl (Bn) | BnBr, NaH | DMF | - | High | [4] |
| (2-Trimethylsilyl)ethoxymethyl (SEM) | SEMCl, NaH | DMF | - | High | [4] |
| Pivaloyl | Pivaloyl chloride, NaH | THF | - | High | [4] |
Table 2: Cleavage of Common Indole Protecting Groups
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Phenylsulfonyl (SO₂Ph) | Mg, MeOH | MeOH | - | - | [2] |
| Tosyl (Ts) | Cs₂CO₃ (3 equiv.) | THF/MeOH (2:1) | 15 h | 100 | [6] |
| Tosyl (Ts) on 5-Nitroindole | Cs₂CO₃ (3 equiv.) | THF/MeOH (2:1) | 0.5 h | 90.4 | [6] |
| Tosyl (Ts) on Indole-4,7-quinone | NaN₃ | DMF | - | 82-98 | [7] |
| tert-Butoxycarbonyl (Boc) | TFA | CH₂Cl₂ | - | High | [8] |
| Benzyl (Bn) | Na/NH₃ | NH₃ | - | - | [9] |
| (2-Trimethylsilyl)ethoxymethyl (SEM) | TBAF or H⁺ | THF or aq. acid | - | High | [4] |
| Pivaloyl | LDA (2 equiv.) | THF | - | Quantitative | [4] |
Table 3: Stability of Common Indole Protecting Groups
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions |
| Phenylsulfonyl (SO₂Ph) | Stable | Stable | Generally Stable | Labile (e.g., Mg/MeOH) |
| Tosyl (Ts) | Stable | Labile (strong base) | Generally Stable | Labile (e.g., Na/NH₃) |
| tert-Butoxycarbonyl (Boc) | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile (e.g., Pd/C, H₂) | Labile (dissolving metals) |
| (2-Trimethylsilyl)ethoxymethyl (SEM) | Labile | Stable | Stable | Stable |
| Pivaloyl | Stable | Labile (strong base) | Stable | Stable |
Experimental Protocols
1. General Procedure for N-Tosylation of Indoles
To a solution of the indole in anhydrous DMF, sodium hydride (1.1 equivalents) is added portionwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of p-toluenesulfonyl chloride (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
2. Deprotection of N-Tosyl Indoles using Cesium Carbonate
N-Tosylindole is dissolved in a 2:1 mixture of THF and methanol. Cesium carbonate (3 equivalents) is added, and the mixture is stirred at room temperature or reflux, depending on the substrate.[6] The progress of the reaction is monitored by HPLC or TLC. Upon completion, the solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the deprotected indole.[6]
Visualization of Key Concepts
Caption: General workflow for indole protection and deprotection.
Caption: Logic of an orthogonal protection strategy.
Discussion and Conclusion
The choice of an indole protecting group is a critical decision in the design of a synthetic route. The phenylsulfonyl group , and by extension This compound , offers high stability to both acidic and basic conditions, making it suitable for a wide range of transformations. Its electron-withdrawing nature significantly alters the reactivity of the indole ring, a feature that can be harnessed for strategic bond formations. However, the removal of sulfonyl groups often requires harsher conditions compared to more labile groups like Boc.
The Boc group is favored for its mild cleavage conditions (acidic), which provides orthogonality with base-labile and hydrogenolysis-sensitive groups. However, its lability towards acid limits its use in reaction sequences requiring strong acidic steps.
Alkyl and silyl groups like benzyl and SEM offer different stability profiles, with benzyl being susceptible to hydrogenolysis and SEM being acid-labile. The pivaloyl group is exceptionally robust and requires strong basic conditions for its removal.
The presence of the 6-bromo substituent in this compound offers an additional advantage of a functional handle for further elaboration of the indole scaffold through reactions like Suzuki or Heck cross-coupling. This can be a significant advantage in the synthesis of complex molecules.
Ultimately, the optimal protecting group depends on the overall synthetic strategy, including the nature of other functional groups present and the sequence of reactions to be performed. This guide provides the necessary data to make an informed decision, enabling researchers to navigate the complexities of indole chemistry with greater confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H10BrNO2S | CID 10882251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Purity Assessment of 6-Bromo-1-(phenylsulfonyl)-1H-indole: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of 6-Bromo-1-(phenylsulfonyl)-1H-indole. Detailed experimental protocols and comparative data are presented to facilitate the identification of potential impurities arising from the synthetic route.
The primary synthesis of this compound involves the reaction of 6-bromo-1H-indole with benzenesulfonyl chloride. Consequently, unreacted starting materials are the most probable impurities in the final product. This guide focuses on distinguishing the target compound from these precursors using a suite of spectroscopic techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its potential impurities. The data for the target compound is predicted based on its structure and known spectroscopic data of related compounds, providing a reliable reference for analysis.
Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Impurities)
| Compound | Key ¹H NMR Signals (ppm) |
| This compound | Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm. Specific shifts for the indole and phenylsulfonyl protons will be distinct. |
| 6-Bromo-1H-indole[1] | NH Proton: A broad singlet typically above 8.0 ppm. Aromatic Protons: Multiplets in the range of 6.5-7.8 ppm. |
| Benzenesulfonyl chloride | Aromatic Protons: A multiplet in the range of 7.5-8.0 ppm. |
Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Impurities)
| Compound | Key ¹³C NMR Signals (ppm) |
| This compound | Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-140 ppm). The carbon bearing the bromine will have a characteristic shift. |
| 6-Bromo-1H-indole | Aromatic Carbons: Signals in the aromatic region (approx. 100-138 ppm). |
| Benzenesulfonyl chloride | Aromatic Carbons: Signals in the aromatic region (approx. 125-135 ppm). |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for Target Compound, Experimental for Impurities)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | S=O Stretch: Strong absorptions around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. C=C Stretch (Aromatic): 1450-1600 cm⁻¹. |
| 6-Bromo-1H-indole[2] | N-H Stretch: A distinct peak around 3400 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. C=C Stretch (Aromatic): 1450-1600 cm⁻¹. |
| Benzenesulfonyl chloride | S=O Stretch: Strong absorptions around 1380 cm⁻¹ and 1180 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. C=C Stretch (Aromatic): 1450-1600 cm⁻¹. |
Table 4: Mass Spectrometry Data (Predicted for Target Compound, Experimental for Impurities)
| Compound | Key Mass-to-Charge Ratios (m/z) |
| This compound | Molecular Ion (M⁺): Expected around 335/337 (due to bromine isotopes). Key Fragments: Loss of the phenylsulfonyl group. |
| 6-Bromo-1H-indole[2] | Molecular Ion (M⁺): 195/197 (due to bromine isotopes). |
| Benzenesulfonyl chloride | Molecular Ion (M⁺): 176/178 (due to chlorine isotopes). Key Fragments: Loss of chlorine. |
Experimental Protocols
A multi-faceted approach employing various spectroscopic and chromatographic techniques is recommended for a thorough purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can readily identify the presence of starting materials.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis:
-
In the ¹H NMR spectrum, the absence of a broad N-H proton signal (typically > 8 ppm) is a primary indicator of the complete conversion of 6-bromo-1H-indole.
-
The presence of signals corresponding to benzenesulfonyl chloride in the aromatic region should be carefully checked against a reference spectrum.
-
Integration of the signals can be used for semi-quantitative analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating the target compound from its impurities and for quantitative purity determination.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: The retention times of the target compound and the starting materials will be different, allowing for their separation and quantification. Purity is determined by the area percentage of the main peak.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence or absence of key functional groups.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an ATR accessory.
-
Analysis: The key diagnostic feature for the successful synthesis of this compound is the disappearance of the N-H stretching vibration from 6-bromo-1H-indole (around 3400 cm⁻¹) and the appearance of strong S=O stretching bands (around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, confirming the identity of the main component and any impurities.
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable.
-
Analysis: The mass spectrum should show the molecular ion peak corresponding to this compound (m/z 335/337). The presence of ions at m/z 195/197 or 176/178 would indicate the presence of unreacted 6-bromo-1H-indole or benzenesulfonyl chloride, respectively.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the spectroscopic purity assessment of this compound.
References
A Comparative Guide to the Reactivity of 5-Bromoindole and 6-Bromoindole for Drug Development Professionals
For researchers and scientists engaged in the synthesis of indole-based therapeutic agents, the selection of starting materials is a critical decision that profoundly influences synthetic efficiency and molecular design. This guide provides an objective comparison of the chemical reactivity of two common building blocks: 5-bromoindole and 6-bromoindole. The data and protocols presented herein are intended to inform strategic decisions in the functionalization of the indole scaffold.
Introduction to Reactivity Differences
The position of the bromine substituent on the indole ring significantly impacts the electron density distribution and steric environment, leading to distinct reactivity profiles for 5-bromoindole and 6-bromoindole. In general, the pyrrole ring of indole is electron-rich and thus more susceptible to electrophilic attack than the benzene ring. Electrophilic substitution typically occurs at the C3 position. The bromine atom, being electron-withdrawing through induction and electron-donating through resonance, influences the reactivity of both the benzene and pyrrole rings.
The key distinction between the 5- and 6-positions lies in their electronic communication with the nitrogen atom of the pyrrole ring. The C5 position is in a para-like relationship with the indole nitrogen, allowing for more effective resonance stabilization of intermediates in certain reactions. Conversely, the C6 position has a meta-like relationship, which can lead to different electronic effects and reactivity.
Comparative Biological Activity of 6-Bromo-1-(phenylsulfonyl)-1H-indole Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-bromo-1-(phenylsulfonyl)-1H-indole derivatives and related analogs. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and development in this area.
Anticancer Activity
While specific data for a broad series of this compound derivatives is limited in publicly available literature, studies on structurally related indole-based sulfonamides and other substituted indoles provide valuable insights into their potential as anticancer agents. The data suggests that modifications on the indole ring and the phenylsulfonyl moiety can significantly influence cytotoxicity against various cancer cell lines.
For comparison, the anticancer activities of several indole derivatives are presented below. These compounds, while not exact matches to the core structure, provide a basis for understanding the potential efficacy of this compound analogs.
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-based Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | Doxorubicin | Not specified |
| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | Doxorubicin | Not specified |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Indole Hybrid (7a) | HCT-116 (Colorectal) | 17.4 ± 3.2 | Doxorubicin | 40.0 ± 3.9 |
Note: The compounds listed are structurally related to this compound but not exact derivatives. The data is presented for comparative purposes.
Signaling Pathway for Apoptosis Induction by Indole Derivatives
Caption: Proposed apoptotic pathway induced by indole derivatives.
Antimicrobial Activity
Table 2: Comparative Antimicrobial Activity of 6-Bromoindole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-Bromoindolglyoxylamido polyamine (3) | Staphylococcus aureus | Not specified | Not specified | Not specified |
| 6-Bromoindolglyoxylamido polyamine (3) | Pseudomonas aeruginosa | Enhancing properties | Not specified | Not specified |
| Indole-triazole derivative (3d) | Candida krusei | 3.125 | Fluconazole | Not specified |
| Ciprofloxacin-Indole Hybrid (8b) | S. aureus CMCC 25923 | 0.0625 | Ciprofloxacin | 0.25 |
Note: The compounds listed are structurally related to this compound but not exact derivatives. The data is presented for comparative purposes.[2][3]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Enzyme Inhibitory Activity
Phenylsulfonyl indole derivatives have been investigated as inhibitors of various enzymes, notably HIV-1 reverse transcriptase (RT).[4] While specific inhibitory data for this compound derivatives against a wide range of enzymes is not extensively documented, the existing literature on related compounds suggests potential for potent and selective enzyme inhibition.
Table 3: Comparative HIV-1 Reverse Transcriptase Inhibitory Activity
| Compound/Derivative Class | Target | IC50 | Reference Compound | IC50 |
| Indolylarylsulfone (C1N4) | HIV-1 RT (Wild-type) | 0.024 µM (EC50) | Nevirapine (NVP) | Not specified |
| Quinolinonyl non-diketo acid (4o) | HIV-1 RNase H | ~1.5 µM | Not specified | Not specified |
| Quinolinonyl non-diketo acid (5o) | HIV-1 RNase H | ~1.5 µM | Not specified | Not specified |
Note: The compounds listed are structurally related to 1-(phenylsulfonyl)-1H-indoles but are not direct 6-bromo derivatives. The data is presented to indicate the potential of the sulfonylindole scaffold.[4][5]
Logical Relationship in Enzyme Inhibition Kinetics
Caption: Competitive vs. Non-competitive enzyme inhibition.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
Objective: To measure the inhibitory activity of test compounds against HIV-1 Reverse Transcriptase.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with a template/primer (e.g., poly(A) • oligo(dT)).
-
Reaction Mixture: A reaction mixture containing dNTPs (including digoxigenin- and biotin-labeled dUTPs) is prepared.
-
Inhibition Reaction: The test compounds at various concentrations are pre-incubated with recombinant HIV-1 RT.
-
Enzymatic Reaction: The enzyme-inhibitor mixture is added to the coated wells containing the reaction mixture and incubated at 37°C for 1-2 hours.
-
Detection: The incorporated digoxigenin is detected using an anti-digoxigenin-peroxidase conjugate.
-
Substrate Addition: A peroxidase substrate (e.g., ABTS) is added, and the color development is measured spectrophotometrically.
-
Data Analysis: The percent inhibition is calculated relative to the enzyme control (no inhibitor), and the IC50 value is determined.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
Reactivity of Bromoindole Isomers in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, and palladium-catalyzed cross-coupling reactions are a powerful tool for achieving this. Bromoindoles are common starting materials for these transformations, but the position of the bromine atom significantly influences their reactivity. This guide provides a comparative overview of the reactivity of 4-, 5-, 6-, and 7-bromoindole in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by experimental data to aid in reaction design and optimization.
Factors Influencing Bromoindole Reactivity
The reactivity of bromoindole isomers in cross-coupling reactions is primarily governed by the interplay of electronic effects and the position of the bromine substituent on the indole ring. The key steps in the catalytic cycles of these reactions, particularly the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, are sensitive to the electron density at the carbon-bromine bond.[1]
Generally, the reactivity of aryl halides in these coupling reactions follows the order I > Br > Cl > F, dictated by the carbon-halogen bond strength.[1] For bromoindoles, the electron-withdrawing nature of the bromine atom can make the carbon of the C-Br bond more electrophilic, which may facilitate the oxidative addition step.[1] However, the overall electron density of the indole ring system also plays a crucial role.
References
A Comparative Guide to the Synthetic Validation of 6-Bromo-1-(phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of 6-Bromo-1-(phenylsulfonyl)-1H-indole, a key intermediate in the development of various pharmacologically active compounds. The focus is on providing objective performance comparisons of different synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.
Introduction
This compound serves as a crucial building block in medicinal chemistry. The phenylsulfonyl group at the N1 position of the indole ring acts as a versatile protecting and activating group, facilitating a range of chemical transformations. The bromine atom at the C6 position provides a handle for further functionalization, often through cross-coupling reactions, enabling the synthesis of a diverse library of therapeutic candidates. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of significant interest. This guide evaluates the traditional sodium hydride-mediated N-sulfonylation and explores a potentially greener alternative using phase-transfer catalysis.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through the N-sulfonylation of 6-bromoindole. Below is a comparison of two prominent methods: the classical approach using sodium hydride and a modern alternative employing phase-transfer catalysis.
| Parameter | Route 1: Sodium Hydride (NaH) Mediation | Route 2: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) or aqueous NaOH |
| Solvent | Anhydrous aprotic solvents (e.g., DMF, THF) | Biphasic system (e.g., Toluene/Water) |
| Catalyst | Not required | Tetrabutylammonium bromide (TBAB) or similar |
| Reaction Temperature | Typically 0 °C to room temperature | Room temperature to mild heating (e.g., 50-60 °C) |
| Reaction Time | Generally shorter (1-3 hours) | Can be longer (several hours to overnight) |
| Reported Yield | High (often >90%) | Good to high (typically 80-95%) |
| Purity of Crude Product | Generally high, may require filtration of salts | Can be high, requires separation of phases |
| Safety Considerations | NaH is highly flammable and moisture-sensitive | Safer reagents, avoids pyrophoric bases |
| Environmental Impact | Use of hazardous and anhydrous solvents | Often uses greener solvents and aqueous media |
Experimental Protocols
Route 1: N-Sulfonylation using Sodium Hydride
This method represents the conventional and widely employed procedure for the N-sulfonylation of indoles.
Experimental Workflow:
Figure 1. Workflow for Sodium Hydride Mediated N-Sulfonylation.
Detailed Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 6-bromoindole (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Benzenesulfonyl chloride (1.1 equivalents) is then added dropwise at 0 °C, and the mixture is stirred at room temperature for another 1-3 hours.
-
Upon completion of the reaction, the mixture is carefully poured into ice-water to quench the excess sodium hydride.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Alternatively, the aqueous mixture can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford this compound as a crystalline solid.
Route 2: N-Sulfonylation via Phase-Transfer Catalysis
This approach offers a safer and more environmentally friendly alternative to the use of sodium hydride.
Experimental Workflow:
Figure 2. Workflow for Phase-Transfer Catalyzed N-Sulfonylation.
Detailed Methodology:
-
A mixture of 6-bromoindole (1.0 equivalent), potassium carbonate (or an aqueous solution of sodium hydroxide, 2-3 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents) in a biphasic solvent system of toluene and water is prepared.
-
The mixture is stirred vigorously at room temperature or heated to 50-60 °C.
-
Benzenesulfonyl chloride (1.1 equivalents) is added, and the reaction is stirred for several hours to overnight, with progress monitored by TLC.
-
After completion, the phases are separated.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure this compound.
Conclusion
Both the sodium hydride-mediated and the phase-transfer catalyzed methods provide effective means for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher and the scale of the synthesis.
The traditional sodium hydride route is a well-established and often high-yielding method, making it suitable for chemists comfortable with handling pyrophoric reagents and requiring a rapid transformation.
The phase-transfer catalysis route presents a compelling alternative with a significantly improved safety and environmental profile. While potentially requiring longer reaction times, it avoids the use of hazardous reagents and anhydrous conditions, making it more amenable to scale-up and greener chemistry initiatives.
Researchers are encouraged to consider the trade-offs between reaction time, yield, safety, and environmental impact when selecting a synthetic strategy for this valuable intermediate.
Comparative Analysis of Structure-Activity Relationships in 6-Bromoindole Derivatives
A comprehensive review of recent studies on 6-bromoindole derivatives reveals their significant potential across various therapeutic areas, including antimicrobial, anti-inflammatory, and antiviral applications. The strategic placement of a bromine atom at the 6-position of the indole ring profoundly influences the biological activity of these compounds. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.
Antimicrobial and Antibiotic Enhancing Activity
Recent research has highlighted the efficacy of 6-bromoindole derivatives as both standalone antimicrobial agents and as enhancers of existing antibiotics. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.
Key SAR Insights:
-
Polyamine Conjugation: The attachment of polyamine chains, such as spermine, to the 6-bromoindole core via a glyoxylamide linker significantly enhances antibacterial and antifungal properties. The polyamine moiety is thought to facilitate membrane permeabilization and depolarization of bacterial cells.[1][2]
-
Isosteric Replacement: Replacing the 6-bromoindole moiety with a 6-bromoindazole scaffold has been explored to evaluate the isosteric effect on activity.[3]
-
Inhibition of Bacterial Cystathionine γ-Lyase (CGL): A key mechanism of action for some 6-bromoindole derivatives is the inhibition of bacterial CGL, an enzyme involved in hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress. Inhibition of this enzyme potentiates the effect of antibiotics like gentamicin and kanamycin A.[3]
Table 1: Antimicrobial Activity of 6-Bromoindolglyoxylamido and Related Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| Polyamine 3 (spermine chain) | Staphylococcus aureus | MIC | 6.25 µM | [2] |
| Polyamine 3 (spermine chain) | Staphylococcus intermedius | MIC | 3.125 µM | [2] |
| Polyamine 3 (spermine chain) | Candida albicans | MIC | 17.2 µM | [2] |
| Polyamine 3 (spermine chain) | Cryptococcus neoformans | MIC | 1.1 µM | [2] |
| MNS3 (6-bromoindazole analog) | Bacillus subtilis (with 0.1 MIC gentamicin) | Inhibitory Concentration | 90 µM | [3] |
| MNS4 (6-bromoindazole analog) | Bacillus subtilis (with 0.1 MIC gentamicin) | Inhibitory Concentration | 60 µM | [3] |
| MNS3 (6-bromoindazole analog) | Bacillus subtilis (with 0.1 MIC kanamycin A) | Inhibitory Concentration | 90 µM | [3] |
| MNS4 (6-bromoindazole analog) | Bacillus subtilis (with 0.1 MIC kanamycin A) | Inhibitory Concentration | 70 µM | [3] |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (1) | S. aureus (MSSA & MRSA) | MIC | 2 - 32 µg/mL | [4] |
| Fluorinated analogue (2) | S. aureus (MSSA & MRSA) | MIC | 2 - 32 µg/mL | [4] |
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for Synthesis and Antimicrobial Evaluation of 6-Bromoindole Derivatives.
Signaling Pathway: Inhibition of Bacterial Cystathionine γ-Lyase (CGL)
Caption: Mechanism of antibiotic potentiation by inhibiting bacterial CGL.
Anti-inflammatory Activity
Derivatives isolated from marine sponges, such as Geodia barretti, have demonstrated notable anti-inflammatory properties. These natural products provide a scaffold for further SAR studies.
Key SAR Insights:
-
Oxoethanaminium Moiety: The presence of an N,N,N-trimethyl-2-oxoethanaminium substituent at the C-3 position of the 6-bromoindole core is associated with anti-inflammatory effects.[5]
-
Modulation of Cytokine Secretion: Certain derivatives can reduce the secretion of pro-inflammatory cytokines like IL-12p40 from dendritic cells (DCs) while sometimes increasing the production of anti-inflammatory IL-10. This modulation can lead to a reduction in Th1 differentiation.[6]
Table 2: Anti-inflammatory Activity of 6-Bromoindole Derivatives from Geodia barretti
| Compound | Activity | Target Cells | IC₅₀ Value | Reference |
| Geobarrettin C (3) | Reduced IL-12p40 secretion, Increased IL-10 production | Human Dendritic Cells | Not specified | [6] |
| Barettin (4) | Reduced IL-12p40 secretion | Human Dendritic Cells | 21.0 µM | [6] |
| Barettin (4) | Reduced IL-10 secretion | Human Dendritic Cells | 11.8 µM | [6] |
Antiviral Activity: HIV-1 Fusion Inhibition
Bisindole derivatives linked at the 6-6' positions have been investigated as inhibitors of HIV-1 entry by targeting the gp41 glycoprotein.
Key SAR Insights:
-
Bisindole Scaffold: A 6-6' linked bisindole core is a critical feature for potent activity.
-
Substituents on Benzyl Linker: The nature and position of substituents on the benzyl groups attached to the indole nitrogens play a crucial role in binding affinity and antiviral potency. The compound 6j, with specific substitutions, showed an EC₅₀ of 0.2 µM against cell-cell fusion and live virus replication.[7][8]
-
Amphipathicity: For cellular activity, an amphipathic character appears to be a requirement, as a direct correlation between binding affinity and biological activity was diminished for compounds with binding affinities below 1 µM.[7][8]
Table 3: HIV-1 Fusion Inhibitory Activity of 6-6' Linked Bisindole Derivatives
| Compound | Activity Metric | Value | Target | Reference |
| 6j | EC₅₀ (Cell-cell fusion) | 0.2 µM | HIV-1 gp41 | [7][8] |
| 6j | EC₅₀ (Live virus replication) | 0.2 µM | HIV-1 gp41 | [7][8] |
| 6j | Binding Affinity (Kd) | 0.6 µM | HIV-1 gp41 | [7][8] |
Fungicidal Activity
Acylated 6-bromoindole derivatives have been synthesized and evaluated for their potential to combat fungal pathogens relevant to agriculture, such as Botrytis cinerea and Monilinia fructicola.
Key SAR Insights:
-
Acyl Group at C-3: The introduction of various acyl groups at the 3-position of the 6-bromoindole scaffold is a key modification for conferring fungicidal activity.
-
Aromatic vs. Aliphatic Acyl Groups: The nature of the acyl group (linear aliphatic vs. aromatic) influences the spectrum and potency of antifungal action. For example, 1-(6-bromo-1H-indol-3-yl)ethan-1-one (II) and (6-bromo-1H-indol-3-yl)(4-chlorophenyl)methanone (XII) showed varying degrees of efficacy.[9]
Table 4: Fungicidal Activity of 3-Acyl-6-bromoindole Derivatives
| Compound | Target Fungus | Activity Metric | Value (µg/mL) | Reference |
| II | B. cinerea | EC₅₀ | >250 | [9] |
| V | B. cinerea | EC₅₀ | 134.7 | [9] |
| XII | B. cinerea | EC₅₀ | 100.8 | [9] |
| II | M. fructicola | EC₅₀ | 129.5 | [9] |
| V | M. fructicola | EC₅₀ | 102.7 | [9] |
| XII | M. fructicola | EC₅₀ | 71.9 | [9] |
Logical SAR Relationship for Fungicidal Activity
Caption: SAR for 3-Acyl-6-bromoindole Fungicidal Activity.
Experimental Protocols
General Synthesis of 3-Acyl-6-bromoindole Derivatives
This protocol describes a common method for the acylation of 6-bromoindole at the C-3 position.
-
Starting Material: Begin with commercially available 6-bromoindole.
-
Friedel-Crafts Acylation: Dissolve 6-bromoindole in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst (e.g., aluminum chloride).
-
Introduce the appropriate acylating agent (e.g., an acyl chloride or anhydride) to the mixture.
-
Allow the reaction to proceed, often with stirring and under reflux, for a specified time (e.g., 2 hours).[10]
-
Work-up: Quench the reaction, typically with water or a mild acid. Perform a liquid-liquid extraction to isolate the organic phase.
-
Purification: Dry the organic phase (e.g., over Na₂SO₄), concentrate it under vacuum, and purify the crude product. Purification is commonly achieved by crystallization from an appropriate solvent or by column chromatography.[9]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][9]
In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is determined to assess the antimicrobial potency of the synthesized compounds.
-
Preparation of Test Compounds: Dissolve the synthesized 6-bromoindole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Culture Medium: Prepare a suitable liquid broth (e.g., Mueller-Hinton for bacteria) or agar medium (e.g., Potato Dextrose Agar for fungi).[9]
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the culture medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL) to each well.
-
Controls: Include positive controls (microorganism with no compound) and negative controls (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
Kinetic Studies of Reactions Involving 6-Bromoindoles: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is fundamental to optimizing synthetic pathways and accelerating the discovery of novel therapeutics. 6-Bromoindole serves as a versatile scaffold in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the kinetics of key reactions involving 6-bromoindole, supported by generalized experimental protocols and relevant biological pathways.
While comprehensive, direct comparative kinetic data for reactions of 6-bromoindole remains an evolving area of research, this guide leverages established mechanistic principles and analogous data from similar compounds to provide a qualitative and practical comparison.
Comparative Kinetic Analysis of Key Reactions
The reactivity of 6-bromoindole is primarily characterized by two major classes of reactions: electrophilic substitution on the indole ring and palladium-catalyzed cross-coupling at the C-Br bond. The electronic properties of the bromo substituent—electron-withdrawing through induction and electron-donating through resonance—play a crucial role in influencing the kinetics of these transformations.
| Reaction Type | Key Kinetic Parameters & Expected Relative Rate | Factors Influencing Kinetics |
| Electrophilic Substitution | Rate-Determining Step: Formation of the σ-complex (arenium ion). Expected Relative Rate: Slower than unsubstituted indole due to the electron-withdrawing inductive effect of bromine, which deactivates the ring towards electrophilic attack. | Solvent Polarity: Polar solvents can stabilize the charged intermediate, potentially increasing the reaction rate. Nature of the Electrophile: Stronger electrophiles will react faster. Temperature: Higher temperatures generally increase the reaction rate. |
| Suzuki-Miyaura Coupling | Rate-Determining Step: Typically the oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] Expected Relative Rate: Generally faster than the corresponding reaction with 6-chloroindole but slower than 6-iodoindole, following the trend of C-X bond dissociation energies (C-I < C-Br < C-Cl). | Palladium Catalyst & Ligand: The choice of ligand can significantly influence the rate of oxidative addition and reductive elimination.[1] Base: The base is crucial for the transmetalation step.[2] Solvent System: Can affect the solubility of reagents and the stability of catalytic intermediates.[3] |
| Heck Coupling | Rate-Determining Step: Oxidative addition of the C-Br bond to the Pd(0) catalyst is often rate-limiting.[4] Expected Relative Rate: Similar to the Suzuki-Miyaura coupling, the reactivity is expected to be intermediate between the iodo- and chloro-analogues. | Palladium Precursor & Ligands: The nature of the catalyst and ligands affects the rate and efficiency.[5] Base: A base is required to regenerate the active Pd(0) catalyst in the final step of the cycle.[6] Olefin Structure: The electronic and steric properties of the alkene coupling partner influence the rate of migratory insertion. |
Experimental Protocols
General Protocol for Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions
This protocol describes a general method for monitoring the kinetics of Suzuki-Miyaura or Heck reactions of 6-bromoindole using techniques like GC-MS or LC-MS.
Materials:
-
6-bromoindole
-
Coupling partner (e.g., phenylboronic acid for Suzuki, styrene for Heck)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Internal standard for chromatography
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a series of reaction vessels, add 6-bromoindole, the coupling partner, the base, the internal standard, and the palladium catalyst/ligand under an inert atmosphere.[7]
-
Add the anhydrous solvent via syringe.[7]
-
Place the vessels in a pre-heated reaction block or oil bath set to the desired temperature and begin stirring.
-
At predetermined time intervals, withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cold solution of saturated aqueous ammonium chloride).[7]
-
Extract the organic components from the quenched aliquot with an appropriate solvent (e.g., ethyl acetate).[7]
-
Analyze the organic extract by GC-MS or LC-MS to determine the concentration of reactants and products relative to the internal standard.
-
Plot the concentration of 6-bromoindole versus time. The initial rate can be determined from the slope of this curve at t=0.
-
To determine the reaction order, vary the initial concentrations of 6-bromoindole, the coupling partner, and the catalyst in different sets of experiments and measure the effect on the initial rate.
Protocol for Kinetic Analysis of Electrophilic Bromination
This protocol outlines a method for determining the kinetics of electrophilic bromination using UV-Vis spectroscopy.
Materials:
-
6-bromoindole
-
Bromine (or another brominating agent like N-bromosuccinimide)
-
Anhydrous, non-reactive solvent (e.g., dichloromethane, carbon tetrachloride)
Procedure:
-
Prepare stock solutions of 6-bromoindole and bromine of known concentrations in the chosen anhydrous solvent.[7]
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired reaction temperature.[7]
-
In a stirred cuvette, mix the 6-bromoindole solution with the solvent.
-
Initiate the reaction by injecting a known volume of the bromine solution into the cuvette and immediately start data acquisition.[7]
-
Monitor the change in absorbance at a specific wavelength corresponding to a reactant or product over time.[7]
-
The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to an appropriate rate equation (e.g., pseudo-first-order if one reactant is in large excess).
-
By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant can be determined.
Visualization of Pathways and Workflows
Application in Drug Development: The PI3K/Akt/mTOR Signaling Pathway
Derivatives of 6-bromoindole are being investigated for their potential as anti-cancer agents. One of the key signaling pathways implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.[8][9] Indole compounds have been shown to inhibit this pathway, making it a critical area of study for drug development professionals.[8]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
General Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic study of a chemical reaction involving 6-bromoindole.
Caption: A generalized experimental workflow for the kinetic analysis of a reaction.
References
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. datapdf.com [datapdf.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparison of catalytic systems for functionalization of 6-bromoindoles
A Comprehensive Guide to Catalytic Systems for the Functionalization of 6-Bromoindoles
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The 6-bromoindole motif, in particular, serves as a versatile building block, allowing for the introduction of diverse molecular complexity. This guide provides an objective comparison of various catalytic systems for the functionalization of 6-bromoindoles, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis remains the gold standard for a wide array of cross-coupling reactions, offering high efficiency and broad functional group tolerance. For 6-bromoindoles, palladium catalysts are instrumental in forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 6-bromoindole and organoboron reagents. The choice of palladium catalyst and ligand is crucial for achieving high yields.
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 70-80 | N/A | High | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | 10 | [1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Haloarenes | Various Amines | - | - | High | - | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoindole
-
Materials : 6-bromoindole (1.0 mmol), arylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ (10 mol%), K₂CO₃ (2.0 mmol), anhydrous dimethoxyethane (DME, 10 mL), water (2.5 mL).
-
Procedure :
-
To a solution of 6-bromoindole (1 mmol) in anhydrous DME (10 mL) under an argon atmosphere, add Pd(dppf)Cl₂ (10 mol%).
-
Stir the mixture for 1 hour at room temperature.
-
Sequentially add the arylboronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of K₂CO₃ (2 mmol) in water (2.5 mL).
-
Heat the reaction mixture to 80 °C for 2 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
-
Heck-Mizoroki Reaction
The Heck reaction enables the formation of C-C bonds between 6-bromoindole and alkenes. The choice of catalyst, base, and solvent significantly influences the reaction's efficiency and selectivity.
Experimental Protocol: Heck Reaction of 6-Bromoindole with Styrene
-
Materials : 6-bromoindole (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (1.5 mmol), DMF (5 mL).
-
Procedure :
-
In a sealed tube, combine 6-bromoindole (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (1.5 mmol) in DMF (5 mL).
-
Heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 6-alkynylindoles from 6-bromoindole and terminal alkynes, typically co-catalyzed by copper.
Experimental Protocol: Sonogashira Coupling of 6-Bromoindole
-
Materials : 6-bromoindole (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (2.0 mmol), THF (10 mL).
-
Procedure :
-
To a solution of 6-bromoindole (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and Et₃N (2.0 mmol).
-
Stir the reaction mixture at room temperature under an argon atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 6-aminoindoles from 6-bromoindole and various amines. The choice of a bulky, electron-rich phosphine ligand is critical for high yields.[2]
Data Presentation: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Haloarenes + Various Amines | Good to Excellent | [2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Haloarenes + Various Amines | High | [2] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Haloarenes + Various Amines | High | [2] |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoindole
-
Materials : 6-bromoindole (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), X-Phos (3 mol%), NaOt-Bu (1.4 mmol), toluene (5 mL).
-
Procedure :
-
In a glovebox, charge a vial with Pd₂(dba)₃ (1.5 mol%), X-Phos (3 mol%), and NaOt-Bu (1.4 mmol).
-
Add a solution of 6-bromoindole (1.0 mmol) and the amine (1.2 mmol) in toluene (5 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for the required time.
-
After cooling, dilute the mixture with ether, filter through Celite, and concentrate.
-
Purify the crude product by column chromatography.
-
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed transformations for C-N and C-C bond formation.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic method for the N-arylation of indoles. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.
Experimental Protocol: Copper-Catalyzed N-Arylation of Indole
-
Materials : Indole (1.0 mmol), aryl halide (1.2 equiv), CuI (5 mol%), N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), K₃PO₄ (2.1 mmol), toluene (1 mL).[3]
-
Procedure :
-
In a resealable Schlenk tube, add CuI (5 mol%), indole (1.0 mmol), and K₃PO₄ (2.1 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the aryl halide (1.2 equiv), N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and toluene (1 mL) under a stream of argon.
-
Seal the tube and stir the mixture at 110 °C for 24 hours.
-
After cooling, dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.[3]
-
Copper-Catalyzed Sonogashira-Type Coupling
Copper can also catalyze the coupling of aryl halides with terminal alkynes, often without the need for palladium.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
-
Materials : 6-bromoindole (1.0 mmol), terminal alkyne (1.5 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 mmol), DMF (5 mL).
-
Procedure :
-
In a sealed tube, combine 6-bromoindole (1.0 mmol), terminal alkyne (1.5 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 mmol) in DMF (5 mL).
-
Heat the mixture at 120 °C for 24 hours.
-
After cooling, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis provides a powerful and often more economical alternative to palladium for various cross-coupling reactions, with unique reactivity profiles.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts can effectively promote Suzuki-Miyaura couplings, sometimes with higher activity for challenging substrates compared to palladium.
Data Presentation: Comparison of Nickel and Palladium Catalysts for Amination
| Catalyst | Ligand | Base | Solvent | Substrates | Yield (%) | Note |
| Ni(acac)₂ | - | K₃PO₄ | Dioxane | 4-iodo-1-bromobenzene + Aniline | 95 | High selectivity for C-I amination |
| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Dioxane | 4-iodo-1-bromobenzene + Aniline | - | Promoted Suzuki-Miyaura reaction instead |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
-
Materials : 6-bromoindole (1.0 mmol), arylboronic acid (1.5 mmol), NiCl₂(dppp) (5 mol%), K₃PO₄ (3.0 mmol), 1,4-dioxane (5 mL).
-
Procedure :
-
In a glovebox, combine 6-bromoindole (1.0 mmol), arylboronic acid (1.5 mmol), NiCl₂(dppp) (5 mol%), and K₃PO₄ (3.0 mmol) in a vial.
-
Add 1,4-dioxane (5 mL) and seal the vial.
-
Heat the reaction mixture at 100 °C until the starting material is consumed.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Nickel-Catalyzed Buchwald-Hartwig Amination
Nickel catalysts are also effective for C-N bond formation and can offer advantages in terms of cost and reactivity with certain substrates. A proposed Ni(I)-Ni(III) catalytic cycle has been suggested for NHC-ligated nickel complexes.[4]
Experimental Protocol: Nickel-Catalyzed Amination of Heteroaryl Bromides
-
Materials : 3-bromoindole (N-Boc protected) (1.0 equiv), piperidine (2.0 equiv), DABCO (1.8 equiv), [Ni(4-tBustb)₃] (10 mol%), Zn (20 mol%), DMA (1 M).[5]
-
Procedure :
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the functionalization of organic molecules, enabling transformations that are often challenging under thermal conditions.
For the functionalization of 6-bromoindoles, photoredox catalysis can be coupled with transition metal catalysis (dual catalysis) to achieve novel reactivity. For instance, a visible-light-driven, palladium-catalyzed Heck reaction of vinyl bromides with styrenes has been reported, proceeding through a radical pathway.
Experimental Protocol: Visible-Light-Driven, Palladium-Catalyzed Heck Reaction
-
Materials : Vinyl bromide (0.3 mmol), styrene (0.45 mmol), Pd(OAc)₂ (0.018 mmol), XantPhos (0.06 mmol), Cs₂CO₃ (0.66 mmol), benzene (3 mL).
-
Procedure :
-
Combine the vinyl bromide, styrene, Pd(OAc)₂, XantPhos, and Cs₂CO₃ in benzene.
-
Stir the mixture at ambient temperature under visible-light irradiation from a 15 W blue LED bulb (450-460 nm) for 12 hours.
-
Perform a standard workup and purify by column chromatography.
-
Visualizing Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the discussed transformations.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-1-(phenylsulfonyl)-1H-indole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of specialized chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-1-(phenylsulfonyl)-1H-indole.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that this compound may cause skin and eye irritation, and could be harmful if ingested or inhaled.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][3] | To prevent inhalation of dust or vapors.[1][3] |
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Waste Segregation and Storage:
-
Designate a Waste Container: Use a clearly labeled, sealed container for all waste containing this compound.[1]
-
Transfer Waste: Carefully transfer any waste into the designated container. For solid waste, sweep up and shovel into the container.[1]
-
Proper Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] Keep the container tightly closed.[1]
Spill Management: In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: With appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][3]
-
Decontamination: Clean the spill area thoroughly.
Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[3]
-
Provide Information: Furnish them with as much information as possible about the waste, including its chemical nature and any known hazards based on similar compounds.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Disposal Decision Workflow for this compound
Disclaimer: The information provided is based on data for structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.[1][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[4]
References
Essential Safety and Operational Guide for Handling 6-Bromo-1-(phenylsulfonyl)-1H-indole
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents like 6-Bromo-1-(phenylsulfonyl)-1H-indole is critical for ensuring a secure work environment and maintaining experimental integrity. This guide provides detailed procedural information on personal protective equipment, operational handling, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties for this compound are not fully detailed, it is prudent to handle it as a hazardous substance. Similar compounds can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive suite of personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Follow manufacturer's resistance guide | Prevents direct skin contact with the chemical.[4] |
| Body Protection | Laboratory coat and full-length pants | Flame-resistant material recommended | Protects skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-toe shoes | Made of a non-porous material | Protects feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area or under a chemical fume hood | Prevents inhalation of dust or vapors.[5] |
Operational Plan: Handling and Storage
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination when handling this compound.
Step-by-Step Handling Procedure:
-
Engineering Controls : All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[6]
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. The work area inside the fume hood should be covered with absorbent, disposable bench paper.
-
Dispensing : To avoid generating dust, handle the solid compound with care. Avoid breathing in any dust or fumes.[5]
-
After Handling : Thoroughly wash hands and any exposed skin after handling the compound. Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from strong oxidizing agents.[7]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation : Due to its bromine content, this compound is classified as a halogenated organic compound. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6] Never mix halogenated waste with non-halogenated organic waste.[6]
-
Waste Collection :
-
Solid Waste : Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container for solid halogenated organic waste.[6]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid halogenated organic waste.[6]
-
-
Decontamination : Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected in the liquid halogenated organic waste container before washing.[6]
-
Final Disposal : The final disposal of the waste must be carried out by a licensed and approved waste disposal facility.[6] Controlled incineration in a chemical waste incinerator is the preferred method.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
Diagram 1: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
